Product packaging for 4-nitro-1H-pyrrolo[2,3-c]pyridine(Cat. No.:CAS No. 1190309-81-9)

4-nitro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3218500
CAS No.: 1190309-81-9
M. Wt: 163.13 g/mol
InChI Key: SMHSSEFMYGNOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Nitro-1H-pyrrolo[2,3-c]pyridine (CAS 1190309-81-9) is a nitro-substituted azaindole derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C7H5N3O2 and a molecular weight of 163.13 g/mol, this compound serves as a versatile chemical building block . The pyrrolopyridine core, also known as azaisoindole or azaindole, is a privileged scaffold in the design of biologically active molecules. Compounds based on the 1H-pyrrolo[2,3-c]pyridine structure have been explored as potent acid pump antagonists (APAs) for therapeutic applications, demonstrating the high research value of this heterocyclic system . The nitro functional group provides a versatile handle for further synthetic elaboration, enabling researchers to access a wide array of derivatives, such as amines and amides, through reduction and substitution reactions. This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for personal use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2 B3218500 4-nitro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190309-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)7-4-8-3-6-5(7)1-2-9-6/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHSSEFMYGNOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=CC(=C21)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300729
Record name 4-Nitro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190309-81-9
Record name 4-Nitro-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190309-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-Nitro-1H-pyrrolo[2,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-nitro-1H-pyrrolo[2,3-c]pyridine. Due to the limited availability of direct literature on this specific isomer, this document outlines a proposed synthetic pathway and characterization workflow based on established chemical principles and data from closely related analogs. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis of novel pyrrolopyridine derivatives for potential applications in drug discovery and development.

Introduction

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heteroaromatic compounds that have garnered significant interest in medicinal chemistry. Their structural resemblance to indole has made them attractive scaffolds for the development of therapeutics targeting a wide range of biological targets. The introduction of a nitro group onto the pyrrolopyridine core can significantly modulate its electronic properties and biological activity, making this compound a compound of interest for further investigation.

Proposed Synthesis

Synthetic Workflow

The proposed synthesis of this compound involves the direct nitration of the parent heterocycle, 1H-pyrrolo[2,3-c]pyridine. The workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 1H_pyrrolo_2_3_c_pyridine 1H-pyrrolo[2,3-c]pyridine Nitration Electrophilic Nitration 1H_pyrrolo_2_3_c_pyridine->Nitration Nitrating Agent (e.g., HNO3/H2SO4) 4_nitro_1H_pyrrolo_2_3_c_pyridine This compound Nitration->4_nitro_1H_pyrrolo_2_3_c_pyridine Work-up & Purification Characterization_Workflow Crude_Product Crude Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Structural_Elucidation Structural Elucidation Pure_Product->Structural_Elucidation Purity_Analysis Purity & Identity Confirmation Pure_Product->Purity_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS) Structural_Elucidation->MS Elemental_Analysis Elemental Analysis Purity_Analysis->Elemental_Analysis Melting_Point Melting Point Purity_Analysis->Melting_Point

An In-depth Technical Guide to the Physicochemical Properties of 4-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the methodologies used to determine the physicochemical properties of chemical compounds. At the time of writing, specific experimentally determined data for 4-nitro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190309-81-9) is not publicly available. The information presented herein details the standard experimental protocols for key physicochemical parameters and should be applied for the characterization of this compound in a laboratory setting. For comparative purposes, data for the parent compound, 1H-pyrrolo[2,3-c]pyridine, is included where available.

Introduction

This compound is a heterocyclic organic compound belonging to the azaindole family. The introduction of a nitro group to the pyrrolopyridine core is expected to significantly influence its electronic and, consequently, its physicochemical properties. These properties are critical in the fields of medicinal chemistry and drug development, as they govern the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential for formulation. This guide outlines the essential physicochemical properties to be determined and provides detailed experimental protocols for their measurement.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is paramount for its development as a potential therapeutic agent. The key parameters include melting point, solubility, acid dissociation constant (pKa), and lipophilicity (logP).

Data Presentation

As experimental data for this compound is not available, the following table is presented as a template for data collection. For reference, the available data for the parent compound, 1H-pyrrolo[2,3-c]pyridine, is provided.

Physicochemical PropertyThis compound (CAS: 1190309-81-9)1H-pyrrolo[2,3-c]pyridine (CAS: 271-29-4)
Molecular Formula C₇H₅N₃O₂C₇H₆N₂
Molecular Weight 163.14 g/mol 118.14 g/mol [1]
Melting Point (°C) Data not availableData not available
Boiling Point (°C) Data not availableData not available
Aqueous Solubility (mg/mL) Data not availableData not available
pKa Data not availableData not available
logP Data not availableData not available

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the core physicochemical properties.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.

Methodology: Capillary Method [2][3][4][5]

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped to ensure the sample is compact at the bottom.[3][6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Measurement: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate measurement. For an accurate determination, the heating rate should be slow (around 1-2°C per minute) near the expected melting point.[2][3]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (0.5-1°C) is indicative of a pure compound.[2]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Dry_Sample Dry Powdered Sample Pack_Capillary Pack Capillary Tube (2-3mm) Dry_Sample->Pack_Capillary Load Place_in_Apparatus Insert into Melting Point Apparatus Pack_Capillary->Place_in_Apparatus Heat_Sample Heat at Controlled Rate Place_in_Apparatus->Heat_Sample Observe_Melting Observe Melting Heat_Sample->Observe_Melting Record_Range Record T_initial and T_final Observe_Melting->Record_Range Solubility_Determination cluster_equilibration Equilibration cluster_analysis Analysis Add_Excess Add Excess Compound to Solvent Agitate Agitate at Constant Temperature Add_Excess->Agitate Separate_Phases Filter or Centrifuge Agitate->Separate_Phases Analyze_Concentration Analyze Supernatant (e.g., HPLC) Separate_Phases->Analyze_Concentration Calculate_Solubility Calculate Solubility Analyze_Concentration->Calculate_Solubility pKa_Determination cluster_setup Setup cluster_titration Titration Prepare_Solution Prepare Sample Solution with Constant Ionic Strength Assemble_Apparatus Assemble Titration Apparatus Prepare_Solution->Assemble_Apparatus Calibrate_pH_Meter Calibrate pH Meter Calibrate_pH_Meter->Assemble_Apparatus Add_Titrant Add Increments of Titrant Assemble_Apparatus->Add_Titrant Record_pH Record pH after Equilibration Add_Titrant->Record_pH Record_pH->Add_Titrant Plot_Curve Plot pH vs. Volume Record_pH->Plot_Curve Determine_pKa Determine pKa from Inflection Point Plot_Curve->Determine_pKa logP_Determination cluster_calibration Calibration cluster_sample_analysis Sample Analysis Inject_Standards Inject Reference Compounds into HPLC Measure_Retention_Times Measure Retention Times Inject_Standards->Measure_Retention_Times Generate_Curve Generate logP vs. Retention Time Curve Measure_Retention_Times->Generate_Curve Interpolate_logP Interpolate logP from Calibration Curve Generate_Curve->Interpolate_logP Inject_Sample Inject Sample into HPLC Measure_Sample_RT Measure Sample Retention Time Inject_Sample->Measure_Sample_RT Measure_Sample_RT->Interpolate_logP

References

Spectroscopic and Analytical Profile of 4-nitro-1H-pyrrolo[2,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical data for the compound 4-nitro-1H-pyrrolo[2,3-c]pyridine, also known as 4-nitro-6-azaindole. Due to a lack of specific published experimental data for this exact molecule in the searched scientific literature, this document outlines the anticipated spectroscopic characteristics based on known data for analogous chemical structures. It also presents a generalized experimental protocol for its synthesis and characterization, which can be adapted by researchers.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are predictive and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11.0 - 12.0br s-N1-H
~8.5 - 8.7d~5.0H5
~7.8 - 8.0d~5.0H7
~7.5 - 7.7d~3.0H2
~6.8 - 7.0d~3.0H3

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~150 - 155C4
~145 - 150C7a
~140 - 145C5
~130 - 135C3a
~125 - 130C2
~115 - 120C7
~100 - 105C3

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
~1550StrongAsymmetric NO₂ Stretch
~1350StrongSymmetric NO₂ Stretch
~1600, ~1470MediumC=C Aromatic Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIon
[M]+•Molecular Ion
[M-NO₂]+Fragment
[M-HNO₂]+Fragment

Experimental Protocols

The synthesis of this compound can be approached through the nitration of the parent 1H-pyrrolo[2,3-c]pyridine (6-azaindole). The following is a generalized protocol based on standard organic synthesis procedures for nitration of aromatic compounds.

Synthesis of this compound

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (6-azaindole)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrrolo[2,3-c]pyridine in concentrated sulfuric acid at 0°C (ice bath).

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

  • The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a KBr pellet or as a thin film.

  • Characteristic absorption bands should be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra should be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • The molecular ion peak ([M]⁺• or [M+H]⁺) and major fragmentation peaks should be reported as mass-to-charge ratios (m/z).

Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start 1H-pyrrolo[2,3-c]pyridine Reaction Nitration (HNO3, H2SO4) Start->Reaction Workup Quenching, Extraction, Purification Reaction->Workup Product This compound Workup->Product NMR NMR (1H, 13C) Product->NMR IR IR Product->IR MS MS Product->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Logical_Relationship cluster_properties Molecular Properties cluster_techniques Analytical Techniques Compound This compound Structure Chemical Structure Compound->Structure Spectra Spectroscopic Data Structure->Spectra NMR NMR Spectroscopy Spectra->NMR IR IR Spectroscopy Spectra->IR MS Mass Spectrometry Spectra->MS

Caption: Logical relationship between the compound, its properties, and analytical techniques.

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 4-Nitro-6-Azaindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical development of synthetic routes for 4-nitro-6-azaindole, a heterocyclic compound of interest in medicinal chemistry. While a direct, dedicated synthesis for 4-nitro-6-azaindole is not extensively documented in seminal literature, its synthesis can be effectively extrapolated from established methods for producing substituted 4- and 6-azaindoles. This guide will focus on the most pertinent and historically significant of these methodologies, providing detailed theoretical protocols, quantitative data from analogous syntheses, and workflow visualizations.

The azaindole scaffold, a bioisostere of indole, is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The introduction of a nitrogen atom into the indole ring system modulates the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule, making it a valuable tool for medicinal chemists. The synthesis of azaindoles can be traced back to the mid-20th century, with several classical indole syntheses being adapted for their pyridine-containing counterparts.

Historical Context and Key Synthetic Developments

The journey to synthesizing complex azaindoles like the 4-nitro-6-azaindole is built upon a foundation of named reactions originally developed for indole synthesis. Key among these are the Bartoli, Leimgruber-Batcho, and Fischer indole syntheses, each of which has been adapted for the creation of the azaindole core from appropriately substituted pyridines.

The Bartoli indole synthesis , first reported in 1989, has proven to be a versatile method for the synthesis of 7-substituted indoles and has been successfully extended to the preparation of 4- and 6-azaindoles from nitropyridines. This method is particularly relevant as it directly utilizes a nitro-substituted aromatic precursor.

The Leimgruber-Batcho indole synthesis , a two-step process developed in the 1970s, offers a high-yielding and milder alternative to other methods. Its application to the synthesis of azaindoles from ortho-nitrotoluenes or their pyridine equivalents has been a significant advancement in the field.

The Fischer indole synthesis , dating back to 1883, is one of the oldest and most well-known methods for indole synthesis. While its application to electron-deficient pyridylhydrazines can be challenging, modifications and the use of microwave irradiation have expanded its scope to include the synthesis of 4- and 6-azaindoles.

Principal Synthetic Methodologies for 6-Azaindoles

The synthesis of 4-nitro-6-azaindole would logically proceed from a pyridine precursor already bearing a nitro group at the desired position. The following sections detail the most probable synthetic routes.

The Bartoli Indole Synthesis Approach

The Bartoli reaction is a powerful tool for the construction of the azaindole nucleus from a nitropyridine. The reaction of an ortho-substituted nitropyridine with an excess of a vinyl Grignard reagent leads to the formation of the corresponding azaindole. For the synthesis of 4-nitro-6-azaindole, a plausible starting material would be a 3-substituted-4-nitropyridine.

Bartoli_Synthesis start Substituted 3-Methyl-4-nitropyridine intermediate Nitroso-pyridine Intermediate start->intermediate Reaction with 1st equiv. Grignard grignard Vinylmagnesium Bromide (3-4 equiv.) rearrangement [3,3]-Sigmatropic Rearrangement intermediate->rearrangement Reaction with 2nd equiv. Grignard cyclization Intramolecular Cyclization rearrangement->cyclization Formation of aza-enolate product 4-Nitro-6-azaindole cyclization->product Tautomerization & Aromatization Leimgruber_Batcho_Synthesis start 3-Methyl-4-nitropyridine enamine Nitro-enamine Intermediate start->enamine Condensation dmf_dma DMF-DMA & Pyrrolidine product 4-Nitro-6-azaindole enamine->product Reduction & Cyclization reduction Reductive Cyclization (e.g., Raney Ni, H2 or Fe/AcOH)

A Theoretical and Computational Chemistry Whitepaper on 4-nitro-1H-pyrrolo[2,3-c]pyridine: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, dedicated theoretical and computational studies on 4-nitro-1H-pyrrolo[2,3-c]pyridine are not available in the public domain. This guide, therefore, presents a proposed research framework based on established methodologies applied to analogous pyrrolopyridine derivatives. The quantitative data herein is illustrative and intended to serve as a benchmark for future studies.

Introduction

The pyrrolopyridine scaffold is a significant pharmacophore present in numerous biologically active compounds, with derivatives showing promise in anticancer, antiviral, and kinase inhibition applications. The introduction of a nitro group to the 1H-pyrrolo[2,3-c]pyridine core is anticipated to modulate its electronic properties, potentially enhancing its bioactivity and providing new avenues for drug design. This document outlines a comprehensive theoretical and computational workflow to characterize this compound, predict its properties, and guide experimental validation.

While specific research on the title compound is lacking, studies on related structures like 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine derivatives have employed computational methods to explore their potential as therapeutic agents.[1][2][3] These studies often involve molecular modeling, 3D-QSAR, and ADMET predictions to guide the synthesis and evaluation of new compounds.[1][4]

Proposed Computational Research Workflow

A logical workflow for the theoretical investigation of this compound would involve a multi-step process, starting from the molecular level and extending to predictive biological activity.

Computational Workflow cluster_0 Molecular Level cluster_1 Electronic Properties cluster_2 Predictive Biological Activity Geometry Optimization Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Confirm Minimum Frontier Molecular Orbitals Frontier Molecular Orbitals Geometry Optimization->Frontier Molecular Orbitals HOMO/LUMO NBO Analysis NBO Analysis Geometry Optimization->NBO Analysis Charge Distribution Molecular Docking Molecular Docking Geometry Optimization->Molecular Docking Ligand Prep Spectroscopic Prediction Spectroscopic Prediction Frequency Analysis->Spectroscopic Prediction IR/Raman Molecular Electrostatic Potential Molecular Electrostatic Potential Frontier Molecular Orbitals->Molecular Electrostatic Potential Reactivity Sites ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction Candidate Selection

Caption: Proposed computational workflow for this compound.

Hypothetical and Expected Quantitative Data

The following tables summarize the types of quantitative data that would be generated through the proposed computational studies. The values are hypothetical but representative of what might be expected for a molecule of this class.

Table 1: Optimized Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)ParameterDihedral Angle (°)
N1-C21.375C2-N1-C7a108.5C4-C5-C6-N70.5
C2-C31.380N1-C2-C3110.0C5-C6-N7-C7a-0.3
C3-C3a1.420C2-C3-C3a107.5C3-C3a-C4-N(O2)179.8
C3a-C41.410C3-C3a-C4133.0
C4-N(O2)1.470C3a-C4-N(O2)118.0
N-O (nitro)1.225O-N-O (nitro)124.0

Table 2: Calculated Vibrational Frequencies (Selected)

ModeFrequency (cm⁻¹)Assignment
13450N-H stretch (pyrrole)
21580N-O asymmetric stretch (nitro)
31520C=C stretch (pyridine)
41350N-O symmetric stretch (nitro)
5850C-N stretch

Table 3: Electronic Properties

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-3.2 eV
HOMO-LUMO Gap3.6 eV
Dipole Moment5.2 Debye
Ionization Potential7.1 eV
Electron Affinity2.9 eV

Detailed Methodologies and Protocols

4.1. Computational Protocols

  • Geometry Optimization and Frequency Analysis:

    • The initial structure of this compound would be sketched using a molecular builder and pre-optimized using a molecular mechanics force field (e.g., MMFF94).

    • Quantum chemical calculations would be performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.

    • A full geometry optimization would be carried out to find the ground state energy minimum.

    • A frequency calculation at the same level of theory would be performed to confirm the absence of imaginary frequencies, ensuring a true minimum on the potential energy surface. The calculated frequencies would be used to predict the IR and Raman spectra.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined from the optimized structure. The energy gap would be calculated to assess chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis would be conducted to investigate charge distribution, hyperconjugative interactions, and donor-acceptor relationships within the molecule.

  • Molecular Docking:

    • A relevant protein target would be selected based on the activities of similar pyrrolopyridine derivatives (e.g., kinases, tubulin).[1][3]

    • The 3D structure of the target protein would be obtained from the Protein Data Bank (PDB).

    • The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

    • The optimized ligand (this compound) would be docked into the active site of the protein using software like AutoDock Vina or Schrödinger's Glide.

    • The resulting docking poses would be analyzed based on their binding affinity (scoring functions) and intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

4.2. Proposed Experimental Protocols

  • Synthesis: A potential synthetic route could involve the nitration of the parent 1H-pyrrolo[2,3-c]pyridine. A common method for nitrating similar aromatic heterocycles is the use of a nitrating mixture, such as nitric acid in sulfuric acid, at controlled temperatures.[5]

    • Dissolve 1H-pyrrolo[2,3-c]pyridine in concentrated sulfuric acid at 0°C.

    • Add a pre-cooled mixture of fuming nitric acid and sulfuric acid dropwise while maintaining the low temperature.

    • Allow the reaction to stir for a specified time before pouring it onto ice.

    • Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

    • Filter, wash, and purify the crude product by recrystallization or column chromatography.

  • Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the structure and regiochemistry of the nitration.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.

    • X-ray Crystallography: Single crystals of the compound would be grown to determine its three-dimensional structure, providing precise bond lengths and angles for comparison with theoretical calculations.

Logical Relationships in Drug Discovery

The interplay between computational and experimental approaches is crucial for modern drug discovery. The following diagram illustrates this synergistic relationship.

Drug Discovery Logic Computational_Design Computational Design & Prediction Synthesis Chemical Synthesis Computational_Design->Synthesis Characterization Structural Characterization (NMR, MS, X-ray) Synthesis->Characterization In_Vitro_Assay In Vitro Biological Assay Synthesis->In_Vitro_Assay SAR_Analysis SAR Analysis Characterization->SAR_Analysis In_Vitro_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Computational_Design Iterative Refinement

Caption: The iterative cycle of computational and experimental drug discovery.

Conclusion

While this compound remains an uncharacterized molecule from a computational and theoretical standpoint, the methodologies outlined in this whitepaper provide a robust framework for its future investigation. By combining DFT calculations, molecular docking, and predictive ADMET studies with targeted synthesis and experimental validation, researchers can efficiently elucidate the physicochemical properties and biological potential of this and other novel pyrrolopyridine derivatives, accelerating the discovery of new therapeutic agents.

References

Navigating the Physicochemical Landscape of 4-nitro-1H-pyrrolo[2,3-c]pyridine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 4-nitro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. In the absence of extensive publicly available experimental data for this specific molecule, this document focuses on established experimental protocols and predictive approaches to guide research and development efforts.

Introduction

This compound belongs to the pyrrolopyridine class of compounds, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. The physicochemical properties of a drug candidate, such as its solubility and stability in various organic solvents, are critical parameters that influence its formulation, delivery, and overall therapeutic efficacy. This guide outlines the standard procedures for determining these key characteristics.

Predictive Insights into Solubility and Stability

Computational tools, such as those based on quantitative structure-property relationships (QSPR) and thermodynamic models, can provide more quantitative predictions of solubility.[1][2][3] These in silico methods are valuable for early-stage development, offering a time and cost-effective way to estimate a compound's properties before extensive experimental work is undertaken.[1]

Experimental Protocols

Determination of Solubility in Organic Solvents

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5]

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

A summary of common organic solvents that could be evaluated is presented in Table 1.

Solvent ClassExamplesExpected Solubility Trend (Qualitative)
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)Higher
Polar Protic Methanol, Ethanol, IsopropanolModerate
Non-polar Hexane, Toluene, Dichloromethane (DCM)Lower
Ethers Tetrahydrofuran (THF), Diethyl etherLow to Moderate

Table 1. Proposed Organic Solvents for Solubility Determination. This table outlines a selection of organic solvents with varying polarities for the comprehensive solubility assessment of this compound.

Assessment of Stability in Organic Solvents

Stability testing, particularly forced degradation or stress testing, is crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[6][7][8]

Methodology: HPLC-Based Stability Assessment

  • Sample Preparation: A solution of this compound is prepared in the organic solvent of interest at a known concentration.

  • Stress Conditions: The solution is subjected to various stress conditions, including:

    • Acidic: Addition of a small volume of a strong acid (e.g., HCl).

    • Basic: Addition of a small volume of a strong base (e.g., NaOH).

    • Oxidative: Addition of an oxidizing agent (e.g., H₂O₂).

    • Thermal: Incubation at elevated temperatures.

    • Photolytic: Exposure to UV or visible light.

  • Time-Point Analysis: Aliquots of the stressed samples are taken at various time points.

  • HPLC Analysis: The samples are analyzed by a stability-indicating HPLC method capable of separating the parent compound from its degradation products.[9]

  • Data Analysis: The percentage of the remaining parent compound and the formation of degradation products are quantified over time. This data can be used to determine the degradation rate and half-life of the compound under the tested conditions.

A summary of typical stress conditions for stability testing is provided in Table 2.

Stress ConditionReagent/ConditionPurpose
Acid Hydrolysis 0.1 M - 1 M HClTo assess stability in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOHTo assess stability in basic environments.
Oxidation 3% - 30% H₂O₂To evaluate susceptibility to oxidation.
Thermal 40°C - 80°CTo determine the effect of elevated temperatures on stability.
Photostability Exposure to light (ICH Q1B guidelines)To assess degradation upon exposure to light.

Table 2. Recommended Stress Conditions for Stability Studies. This table details the standard stress conditions to be applied for a thorough evaluation of the stability of this compound.

Visualizing Experimental Workflows and Potential Degradation

To aid in the conceptualization of the experimental processes and potential chemical transformations, the following diagrams are provided.

experimental_workflow cluster_solubility Solubility Determination (Shake-Flask Method) cluster_stability Stability Assessment (Forced Degradation) prep_s Prepare Supersaturated Solution (Excess solid in solvent) equilibrate_s Equilibrate (e.g., 24-72h at constant T) prep_s->equilibrate_s separate_s Separate Phases (Centrifuge/Filter) equilibrate_s->separate_s quantify_s Quantify Concentration (e.g., HPLC-UV) separate_s->quantify_s report_s Report Solubility (mg/mL or mol/L) quantify_s->report_s prep_st Prepare Solution (Known concentration) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_st->stress sample Sample at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC sample->analyze evaluate Evaluate Degradation (% remaining, degradants) analyze->evaluate

Figure 1. Experimental Workflow for Solubility and Stability Testing.

degradation_pathway cluster_reduction Reduction of Nitro Group cluster_hydrolysis Ring Opening/Modification parent This compound nitroso 4-nitroso derivative parent->nitroso [H] ring_opened Ring-opened products parent->ring_opened Strong Acid/Base hydroxylamine 4-hydroxylamino derivative nitroso->hydroxylamine [H] amine 4-amino derivative hydroxylamine->amine [H]

Figure 2. Hypothetical Degradation Pathways.

Conclusion

While specific experimental data on the solubility and stability of this compound in organic solvents is limited in the public domain, this technical guide provides a robust framework for its determination. By employing the standardized experimental protocols outlined herein, researchers and drug development professionals can systematically characterize these critical physicochemical properties. Furthermore, the use of predictive computational tools can offer valuable early insights to guide experimental design. A thorough understanding of solubility and stability is paramount for the successful advancement of this compound and its derivatives in the drug discovery and development pipeline.

References

Unveiling the Electronic and Structural Landscape of 4-Nitroazaindoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitroazaindoles represent a critical class of heterocyclic compounds, drawing significant attention in medicinal chemistry and materials science due to their unique electronic characteristics and potential as versatile molecular scaffolds. The introduction of a nitro group to the azaindole core profoundly influences its structural geometry, electron density distribution, and molecular orbital energies, thereby dictating its reactivity, intermolecular interactions, and biological activity. This technical guide provides an in-depth analysis of the electronic and structural properties of 4-nitroazaindoles, leveraging computational and spectroscopic data from closely related analogs, primarily 4-nitroindole. It details the standard experimental and computational protocols for the characterization of these molecules and presents key quantitative data in a comparative format to facilitate further research and development.

Structural Properties

The structural framework of 4-nitroazaindoles is defined by the fusion of a pyridine and a pyrrole ring, with a nitro group substituent. The precise bond lengths and angles are crucial for understanding the molecule's steric and electronic behavior. While specific crystallographic data for 4-nitroazaindole is not widely published, extensive computational studies on the analogous 4-nitroindole (4NI) provide validated insights into its geometry.

Density Functional Theory (DFT) calculations, particularly at the B3LYP level with 6-311++G(d,p) and cc-pVTZ basis sets, have been shown to provide accurate geometric parameters for such molecules.[1] These studies indicate that the introduction of the nitro group leads to specific deformations in the ring system to accommodate steric strain and electronic delocalization.

Table 1: Calculated Structural Parameters of 4-Nitroindole

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C4-N(NO2)1.46 - 1.48O-N-O123 - 125
N-O (avg)1.22 - 1.24C3-C4-C5118 - 120
C-C (ring avg)1.38 - 1.42C4-C5-C6120 - 122
C-N (ring avg)1.36 - 1.39C8-N1-C2108 - 110

Data synthesized from computational studies on 4-nitroindole and related nitroaromatic compounds.

Electronic Properties

The electronic nature of 4-nitroazaindoles is dominated by the strong electron-withdrawing effect of the nitro group, which significantly modulates the electron density across the aromatic system. This has profound implications for the molecule's reactivity, spectroscopic signatures, and potential for intermolecular interactions.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For 4-nitroindoles, the HOMO is typically localized over the indole ring, while the LUMO is concentrated on the nitro group and the adjacent carbon atom, facilitating charge transfer within the molecule.[1]

Table 2: Calculated Electronic Properties of 4-Nitroindole

PropertyValue
HOMO Energy-6.5 to -7.0 eV
LUMO Energy-2.5 to -3.0 eV
HOMO-LUMO Gap4.0 to 4.5 eV
Dipole Moment5.0 to 6.0 Debye

Values are typical ranges derived from DFT calculations on 4-nitroindole and similar nitroaromatic systems.[1][2]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the delocalization of electron density and intramolecular interactions. In 4-nitroindoles, significant delocalization occurs from the lone pairs of the oxygen atoms in the nitro group to the antibonding orbitals of the N-C bond and the aromatic ring. This charge delocalization is a key factor in the stability and electronic structure of the molecule.[1]

Experimental and Computational Protocols

A comprehensive understanding of 4-nitroazaindoles requires a combination of synthesis, spectroscopic characterization, and computational modeling.

Synthesis

The synthesis of 4-nitroazaindoles can be approached through various synthetic routes, often starting from appropriately substituted pyridines. A generalized workflow is as follows:

G A Starting Material (e.g., 2-amino-3-chloropyridine) B Nitration A->B HNO3/H2SO4 C Introduction of Pyrrole Precursor B->C e.g., Sonogashira coupling D Cyclization C->D Base-mediated cyclization E 4-Nitroazaindole D->E

Synthetic pathway for 4-nitroazaindoles.
X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.

Protocol:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the 4-nitroazaindole derivative in an appropriate solvent system (e.g., ethanol, ethyl acetate).

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure in solution. Chemical shifts are influenced by the electron-withdrawing nitro group, leading to downfield shifts for nearby protons and carbons.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups present. Characteristic strong absorption bands for the nitro group are expected in the ranges of 1500-1550 cm⁻¹ (asymmetric stretching) and 1300-1350 cm⁻¹ (symmetric stretching).

  • UV-Visible Spectroscopy: The electronic transitions, particularly the π → π* and n → π* transitions, can be characterized by UV-Vis spectroscopy. The presence of the nitro group and the extended conjugation of the azaindole ring system typically results in absorption maxima in the UV and visible regions.

Computational Modeling

Density Functional Theory (DFT) is a powerful tool for investigating the electronic and structural properties of molecules.

Protocol:

  • Geometry Optimization: The molecular geometry is optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to simulate IR and Raman spectra.

  • Electronic Property Calculations: Single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and NBO analysis. The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts.[1]

Characterization Workflow

The comprehensive characterization of a novel 4-nitroazaindole derivative follows a logical progression from synthesis to in-depth analysis.

G cluster_synthesis Synthesis & Purification cluster_structural Structural Characterization cluster_electronic Electronic & Spectroscopic Analysis Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR XRay X-ray Crystallography Purification->XRay FTIR_Raman FT-IR / FT-Raman Purification->FTIR_Raman MS Mass Spectrometry NMR->MS DFT Computational Modeling (DFT) NMR->DFT XRay->DFT UV_Vis UV-Vis Spectroscopy FTIR_Raman->UV_Vis

Workflow for the characterization of 4-nitroazaindoles.

Conclusion

The electronic and structural properties of 4-nitroazaindoles are intrinsically linked, with the nitro group playing a pivotal role in defining the molecular landscape. A synergistic approach combining chemical synthesis, high-resolution spectroscopy, X-ray crystallography, and computational modeling is essential for a thorough understanding of this important class of molecules. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the design and development of novel 4-nitroazaindole-based compounds for applications in drug discovery and materials science.

References

The Rise of 1H-pyrrolo[2,3-c]pyridines: A Technical Guide to a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Literature Review of 1H-pyrrolo[2,3-c]pyridine Analogs and their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This versatile heterocyclic core has been extensively explored as a building block for potent inhibitors of various enzymes, particularly kinases and, more recently, epigenetic modulators. This technical guide provides a comprehensive review of the synthesis, biological activity, and therapeutic applications of 1H-pyrrolo[2,3-c]pyridine and its analogs, with a focus on recent advancements in their role as Lysine Specific Demethylase 1 (LSD1) inhibitors. While the specific compound 4-nitro-1H-pyrrolo[2,3-c]pyridine is not extensively documented in the reviewed literature, this guide will delve into the broader class of its analogs, offering insights into their structure-activity relationships and mechanisms of action.

Synthesis of the 1H-pyrrolo[2,3-c]pyridine Scaffold

The construction of the 1H-pyrrolo[2,3-c]pyridine core is a critical step in the development of its derivatives. Various synthetic strategies have been employed to generate this scaffold, often involving multi-step sequences. A common approach begins with appropriately substituted pyridine precursors, which undergo cyclization to form the fused pyrrole ring.

A recent publication detailing the synthesis of potent 1H-pyrrolo[2,3-c]pyridine-based LSD1 inhibitors outlines a multi-step synthetic route.[1] The general scheme involves the construction of a substituted pyridine ring followed by the formation of the pyrrole moiety. The final analogs are then generated through various coupling reactions to introduce diverse substituents, allowing for the exploration of the structure-activity relationship.[2]

Biological Activity and Therapeutic Potential

1H-pyrrolo[2,3-c]pyridine analogs have demonstrated a wide range of biological activities, including antiviral, antimicrobial, and anticancer effects.[3] A significant body of research has focused on their utility as kinase inhibitors, targeting enzymes such as c-Met and FMS kinase.[4][5]

A New Frontier: Inhibition of Lysine Specific Demethylase 1 (LSD1)

Recent groundbreaking research has identified 1H-pyrrolo[2,3-c]pyridine derivatives as highly potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), a key epigenetic regulator.[6][7][8] LSD1 is overexpressed in various cancers, including acute myeloid leukemia (AML), and plays a crucial role in maintaining the oncogenic state.[6] Inhibition of LSD1 has been shown to induce differentiation and apoptosis in cancer cells, making it an attractive therapeutic target.[6][9]

A series of novel 1H-pyrrolo[2,3-c]pyridin derivatives have been designed and synthesized, exhibiting nanomolar enzymatic inhibitory activity against LSD1.[6][7][8] The representative compounds from these studies have demonstrated potent antiproliferative activity against AML and small-cell lung cancer (SCLC) cell lines.[6][7][8]

Quantitative Bioactivity Data

The following table summarizes the in vitro activity of representative 1H-pyrrolo[2,3-c]pyridine-based LSD1 inhibitors against various cancer cell lines.

Compound IDTargetAssay TypeIC50 (nM)Cell LineReference
Compound 23e LSD1Enzymatic<10-[6][7]
Proliferation<50MV4-11 (AML)[6][7]
Proliferation<50Kasumi-1 (AML)[6][7]
Proliferation<100NCI-H526 (SCLC)[6][7]
Compound 46 LSD1Enzymatic3.1-[1][8]
Proliferation0.6MV4-11 (AML)[1][8]
Proliferation1.1H1417 (SCLC)[1][8]

Mechanism of Action: LSD1 Inhibition in AML

The anticancer effects of 1H-pyrrolo[2,3-c]pyridine-based LSD1 inhibitors in AML are linked to their ability to induce myeloid differentiation.[4][10] LSD1 is a component of the CoREST transcriptional repressor complex, which demethylates histone H3 at lysine 4 (H3K4), a mark associated with active transcription.[6] By inhibiting LSD1, these compounds prevent the removal of this methyl mark, leading to the transcriptional activation of genes involved in myeloid differentiation, such as ITGAM (CD11b) and CD86.[4][10][11] The upregulation of these cell surface markers is a hallmark of myeloid differentiation and is associated with a reduction in cell proliferation and clonogenic ability.[4][10]

LSD1_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug Therapeutic Intervention cluster_outcome Cellular Outcome LSD1_CoREST LSD1-CoREST Complex H3K4me2 H3K4me2 (Active Chromatin) LSD1_CoREST->H3K4me2 Demethylation Myeloid_Genes Myeloid Differentiation Genes (e.g., ITGAM, CD86) H3K4me2->Myeloid_Genes Promotes Transcription Transcription Myeloid_Genes->Transcription Differentiation Myeloid Differentiation Transcription->Differentiation Pyrrolopyridine 1H-pyrrolo[2,3-c]pyridine Analog (LSD1 Inhibitor) Pyrrolopyridine->LSD1_CoREST Inhibits Proliferation AML Cell Proliferation Differentiation->Proliferation Apoptosis Apoptosis Differentiation->Apoptosis

Caption: Signaling pathway of LSD1 inhibition by 1H-pyrrolo[2,3-c]pyridine analogs in AML.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the 1H-pyrrolo[2,3-c]pyridine analogs as LSD1 inhibitors.

General Synthesis of 1H-pyrrolo[2,3-c]pyridine Analogs

The synthesis of the target compounds typically involves a multi-step process. A generalized workflow is presented below. For specific reaction conditions, including reagents, solvents, and temperatures, please refer to the supplementary information of the cited literature.[2][12]

Synthesis_Workflow Start Substituted Pyridine Precursor Step1 Ring Formation/ Modification Start->Step1 Intermediate Functionalized 1H-pyrrolo[2,3-c]pyridine Core Step1->Intermediate Step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Step2 Final Diverse 1H-pyrrolo[2,3-c]pyridine Analogs Step2->Final

Caption: General synthetic workflow for 1H-pyrrolo[2,3-c]pyridine analogs.

LSD1 Enzymatic Inhibition Assay (AlphaLISA)

The inhibitory activity of the compounds against LSD1 is often determined using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). This bead-based assay measures the demethylation of a biotinylated histone H3 peptide substrate.

Protocol Overview:

  • Reagent Preparation: Prepare assay buffer, LSD1 enzyme, biotinylated H3K4me2 peptide substrate, and anti-H3K4me1 antibody.

  • Compound Preparation: Serially dilute the test compounds in DMSO and then in assay buffer.

  • Enzyme Reaction: In a 384-well plate, combine the LSD1 enzyme and the test compound. Initiate the reaction by adding the H3K4me2 substrate. Incubate at room temperature.

  • Detection: Stop the reaction and add the anti-H3K4me1 antibody, followed by the addition of AlphaLISA acceptor beads and streptavidin donor beads. Incubate in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Antiproliferative Assay (e.g., CellTiter-Glo®)

The effect of the compounds on the proliferation of cancer cell lines is a crucial step in their evaluation. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method used to determine the number of viable cells in culture based on the quantification of ATP.

Protocol Overview:

  • Cell Seeding: Seed cancer cells (e.g., MV4-11, Kasumi-1, NCI-H526) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate and its contents to room temperature. Add CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents to induce cell lysis and incubate to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell growth and determine the IC50 values.

The Unexplored Potential of the 4-Nitro Group

While specific data on this compound is lacking, the introduction of a nitro group can significantly impact a molecule's physicochemical and pharmacological properties. The strong electron-withdrawing nature of the nitro group can influence the electronic distribution within the aromatic system, potentially affecting binding interactions with the target protein. Furthermore, a nitro group can be a site for metabolic reduction in vivo, which could lead to the formation of reactive intermediates or alter the pharmacokinetic profile of the compound. Further research is warranted to synthesize and evaluate this compound and its analogs to fully understand the therapeutic potential of this substitution.

Conclusion

The 1H-pyrrolo[2,3-c]pyridine scaffold is a highly promising platform for the development of novel therapeutics, particularly in the field of oncology. The recent discovery of its derivatives as potent and reversible LSD1 inhibitors has opened up new avenues for the treatment of hematological malignancies and solid tumors. The detailed synthetic routes, robust biological assays, and a clear understanding of the mechanism of action provide a solid foundation for the further optimization of this exciting class of compounds. Future studies, including the exploration of substitutions such as the 4-nitro group, will undoubtedly continue to expand the therapeutic applications of the versatile 1H-pyrrolo[2,3-c]pyridine core.

References

An In-depth Technical Guide to 4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "4-nitro-1H-pyrrolo[2,3-c]pyridine" suggest a likely typographical error in the isomeric form. The vast majority of available scientific literature pertains to 4-nitro-1H-pyrrolo[2,3-b]pyridine . This guide will focus on the latter, a compound of interest in medicinal chemistry and drug development.

IUPAC Name: 4-nitro-1H-pyrrolo[2,3-b]pyridine Synonyms: 4-Nitro-7-azaindole CAS Number: 83683-82-3

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₅N₃O₂[1]
Molecular Weight163.13 g/mol [2]
AppearanceNot specified in literature, likely a solid
SolubilityNot specified in literature
Melting PointNot specified in literature
Boiling PointNot specified in literature

Synthesis and Characterization

The synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine can be achieved through the nitration of the parent scaffold, 1H-pyrrolo[2,3-b]pyridine (7-azaindole). While electrophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine ring, such as nitration, predominantly occur at the 3-position, substitution at other positions, including the 4-position, has been documented.[3]

A scalable process for a related isomer, 5-nitro-7-azaindole, involves a multi-step synthesis starting from a substituted pyridine.[4][5] A similar strategic approach could likely be adapted for the synthesis of the 4-nitro isomer.

General Synthetic Approach (Hypothetical):

A potential synthetic route to 4-nitro-1H-pyrrolo[2,3-b]pyridine could involve the following conceptual steps. This is a generalized workflow and would require optimization.

G start 1H-pyrrolo[2,3-b]pyridine step1 Protection of Pyrrole Nitrogen start->step1 e.g., Boc anhydride step2 Nitration Reaction step1->step2 Nitrating agent (e.g., HNO3/H2SO4) step3 Separation of Isomers step2->step3 Chromatography step4 Deprotection step3->step4 For protected intermediate end 4-nitro-1H-pyrrolo[2,3-b]pyridine step3->end Isolation of 4-nitro isomer step4->end

Caption: Hypothetical synthetic workflow for 4-nitro-1H-pyrrolo[2,3-b]pyridine.

Biological Activity and Potential Applications

While specific biological data for 4-nitro-1H-pyrrolo[2,3-b]pyridine is limited in publicly accessible literature, the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in drug discovery.[6][7] Derivatives of this core structure have shown significant activity as inhibitors of various protein kinases, positioning them as promising candidates for the development of novel therapeutics, particularly in oncology.

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Several derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[8] Abnormal activation of FGFR signaling pathways is implicated in the development and progression of numerous cancers.

Mechanism of Action (Hypothesized for FGFR Inhibitors):

The 1H-pyrrolo[2,3-b]pyridine core often acts as a hinge-binding motif, interacting with the ATP-binding site of the kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that promotes cell proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response FGF FGF FGFR FGFR FGF->FGFR Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Phosphorylation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition Response Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Simplified signaling pathway of FGFR and its inhibition.

Phosphodiesterase 4B (PDE4B) Inhibition:

Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been identified as selective inhibitors of phosphodiesterase 4B (PDE4B).[9] PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, and its inhibition has therapeutic potential in inflammatory and neurological disorders.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling (for derivatization):

This protocol is adapted from a method used for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.[10]

  • To a reaction vessel containing the halo-substituted 1H-pyrrolo[2,3-b]pyridine, add the corresponding boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for In Vitro Kinase Assay (e.g., FGFR):

This is a generalized protocol and specific conditions will vary depending on the kinase and detection method.

  • Prepare a reaction buffer containing the kinase, a substrate peptide, and ATP.

  • Add varying concentrations of the test compound (e.g., 4-nitro-1H-pyrrolo[2,3-b]pyridine or its derivatives) to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

4-nitro-1H-pyrrolo[2,3-b]pyridine is a derivative of the medicinally important 7-azaindole scaffold. While specific data on this compound is sparse, the broader family of 1H-pyrrolo[2,3-b]pyridines demonstrates significant potential in drug discovery, particularly as kinase inhibitors. Further research into the synthesis and biological activity of 4-nitro-1H-pyrrolo[2,3-b]pyridine and its analogues is warranted to explore its therapeutic potential.

References

Methodological & Application

detailed experimental protocol for the synthesis of 4-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-nitro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing from the commercially available 1H-pyrrolo[2,3-c]pyridine (also known as 5-azaindole). The protocol involves an initial N-oxidation of the pyridine ring, followed by a regioselective nitration at the 4-position.

Summary of Quantitative Data

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that these values are based on typical yields and characteristics of analogous reactions and may vary depending on the specific experimental conditions.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
11H-pyrrolo[2,3-c]pyridine (5-Azaindole)C₇H₆N₂118.14-127-129
21H-pyrrolo[2,3-c]pyridine 5-oxideC₇H₆N₂O134.1470-85190-195 (dec.)
3This compoundC₇H₅N₃O₂163.1450-65>250

Experimental Protocols

Step 1: Synthesis of 1H-pyrrolo[2,3-c]pyridine (5-Azaindole)

While 1H-pyrrolo[2,3-c]pyridine is commercially available, several synthetic routes have been reported for its laboratory preparation. One common approach is the Batcho-Leimgruber indole synthesis starting from 3-methyl-4-nitropyridine.

Step 2: Synthesis of 1H-pyrrolo[2,3-c]pyridine 5-oxide

This procedure describes the N-oxidation of the pyridine ring of 5-azaindole.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (5-azaindole)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford 1H-pyrrolo[2,3-c]pyridine 5-oxide as a solid.

Step 3: Synthesis of this compound

This step involves the regioselective nitration of the N-oxide at the 4-position of the pyridine ring. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine 5-oxide

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0 °C in an ice bath.

  • Slowly add 1H-pyrrolo[2,3-c]pyridine 5-oxide (1.0 eq) to the cold, stirred sulfuric acid.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of cold, concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the solution of the N-oxide in sulfuric acid, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then dry it under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Synthesis_Workflow cluster_0 Step 1: Starting Material cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Nitration A 1H-pyrrolo[2,3-c]pyridine (5-Azaindole) B 1H-pyrrolo[2,3-c]pyridine 5-oxide A->B m-CPBA, DCM C This compound B->C HNO₃, H₂SO₄

Caption: Synthetic route to this compound.

Application Notes and Protocols: Nitration of 1H-pyrrolo[2,3-c]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-c]pyridine, also known as 5-azaindole, is a crucial heterocyclic scaffold in medicinal chemistry. Its N-oxide derivatives are valuable intermediates, as the N-oxide functionality can modulate the electronic properties of the ring system and direct the regioselectivity of electrophilic substitution reactions. This document provides detailed application notes and a generalized protocol for the nitration of 1H-pyrrolo[2,3-c]pyridine 7-oxide, a key transformation for introducing a nitro group that can be further functionalized in the development of novel therapeutic agents.

While direct literature on the nitration of 1H-pyrrolo[2,3-c]pyridine 7-oxide is not extensively detailed, the reaction conditions can be inferred from the established procedures for the nitration of related heterocyclic N-oxides, such as pyridine N-oxide and 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The presence of the N-oxide is expected to deactivate the pyridine ring towards electrophilic attack, thereby favoring substitution on the electron-rich pyrrole ring.

Reaction Principle

The nitration of 1H-pyrrolo[2,3-c]pyridine 7-oxide is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), typically generated from a mixture of a strong acid (e.g., sulfuric acid) and a nitric acid source, acts as the electrophile. The pyrrole moiety of the 1H-pyrrolo[2,3-c]pyridine 7-oxide is the nucleophile. Based on the known reactivity of the analogous 1H-pyrrolo[2,3-b]pyridine, nitration is expected to occur predominantly at the 3-position of the pyrrole ring.[1]

Proposed Reaction Pathway

Caption: Proposed reaction pathway for the nitration of 1H-pyrrolo[2,3-c]pyridine 7-oxide.

Experimental Protocol

This protocol is a generalized procedure based on standard nitration conditions for heterocyclic N-oxides. Optimization of reaction temperature, time, and stoichiometry of reagents may be necessary for specific substrates.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine 7-oxide

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1H-pyrrolo[2,3-c]pyridine 7-oxide (1.0 eq) in concentrated sulfuric acid at 0 °C using an ice bath. Stir the mixture until complete dissolution.

  • Addition of Nitrating Agent:

    • Method A (Fuming Nitric Acid): Add fuming nitric acid (1.0 - 1.2 eq) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 5 °C.

    • Method B (Potassium Nitrate): Add potassium nitrate (1.0 - 1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired nitro-1H-pyrrolo[2,3-c]pyridine 7-oxide.

Data Presentation

Table 1: Representative Reaction Conditions for Nitration of Pyridine N-oxide Analogs

EntrySubstrateNitrating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
12-bromo-5-methylpyridine 1-oxideFuming HNO₃H₂SO₄Not specifiedNot specified2-bromo-5-methyl-4-nitropyridine 1-oxideNot specified[2]
21H-pyrrolo[2,3-b]pyridineNot specifiedNot specifiedNot specifiedNot specified3-nitro-1H-pyrrolo[2,3-b]pyridineNot specified[1]

Note: Specific yield data for the nitration of the title compound is not available in the searched literature. The yields for nitration of related heterocycles can vary widely depending on the substrate and specific conditions.

Safety Precautions

  • Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction of strong acids with organic compounds can be highly exothermic. Maintain strict temperature control, especially during the addition of the nitrating agent.

  • Quenching the reaction mixture with ice and the subsequent neutralization are highly exothermic and will release gas. Perform these steps slowly and carefully.

Logical Workflow for Experimentation

Experimental_Workflow start Start prep Prepare Solution of 1H-pyrrolo[2,3-c]pyridine 7-oxide in H₂SO₄ at 0°C start->prep add_reagent Add Nitrating Agent (HNO₃ or KNO₃) dropwise/portion-wise at < 5°C prep->add_reagent react Stir at 0-5°C for 1-3h Monitor by TLC/HPLC add_reagent->react workup Quench on Ice Neutralize with NaHCO₃ Extract with CH₂Cl₂ react->workup purify Dry, Concentrate, and Purify by Column Chromatography workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A typical experimental workflow for the nitration of 1H-pyrrolo[2,3-c]pyridine 7-oxide.

References

Application Note: Purification of 4-nitro-1H-pyrrolo[2,3-c]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active aza-indoles.[1][2] Efficient purification of this compound is crucial for obtaining material of high purity for subsequent synthetic steps and biological screening. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The described methodology is based on established procedures for structurally related nitro-aza-indoles and can be adapted as a starting point for optimization.

Data Presentation

Due to the limited availability of specific quantitative data for the column chromatography of this compound in published literature, a generalized table of parameters is provided below as a starting point for method development. Researchers should perform initial thin-layer chromatography (TLC) experiments to determine the optimal solvent system for their specific crude material.

ParameterRecommended Starting Conditions
Stationary Phase Silica gel (230–400 mesh)
Mobile Phase A gradient of ethyl acetate (EtOAc) in a non-polar solvent such as hexanes or petroleum ether (PE). Initial scouting can be done with solvent systems like PE:EtOAc (4:1), EtOAc/n-pentane (2:8), or dichloromethane (DCM):Methanol (MeOH) for more polar impurities.[3][4][5]
Sample Loading The crude product can be dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent and loaded onto the column. For compounds with low solubility, dry loading is recommended where the crude material is adsorbed onto a small amount of silica gel before being added to the column.[6]
Elution Gradient elution is often effective. One can start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.[6] For example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.
Detection Fractions can be collected and analyzed by thin-layer chromatography (TLC) with UV visualization.
Post-Purification Fractions containing the pure product are combined and the solvent is removed under reduced pressure. The purity of the final product should be confirmed by analytical techniques such as NMR, LC-MS, or HPLC.[7][8]

Experimental Protocols

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexanes or petroleum ether).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. The column can be gently tapped to promote even packing.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample and solvent addition.

  • Equilibrate the column by passing several column volumes of the initial mobile phase through it until the packing is stable.

2. Sample Preparation and Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent (e.g., dichloromethane). Using a pipette, carefully apply the solution to the top of the silica gel bed, under the layer of sand.

  • Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Begin elution with the initial, low-polarity mobile phase.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous manner.

  • Collect fractions of a suitable volume in an ordered array of test tubes or other appropriate containers.

  • Monitor the separation by TLC analysis of the collected fractions. Spot small aliquots of each fraction on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light.

4. Product Isolation:

  • Identify the fractions containing the pure this compound based on the TLC analysis.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

  • Determine the yield and confirm the purity of the final compound using appropriate analytical methods.

Mandatory Visualization

G Workflow for Purification of this compound cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample (Wet or Dry Loading) prep_sample->load_sample elute Elute with Solvent Gradient (e.g., Hexanes/EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc pool_fractions Combine Pure Fractions tlc->pool_fractions Identify pure fractions evaporate Evaporate Solvent pool_fractions->evaporate analyze_product Analyze Final Product (NMR, LC-MS) evaporate->analyze_product

Caption: Workflow for the purification of this compound.

References

Synthesis of 4-amino-1H-pyrrolo[2,3-c]pyridine from the Nitro Derivative: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Synthetic Strategies

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For a substrate like 4-nitro-1H-pyrrolo[2,3-c]pyridine, several methods can be employed. The choice of method often depends on the presence of other functional groups in the molecule, desired yield, and scalability. The most common and effective methods include:

  • Catalytic Hydrogenation: This is often the cleanest and most efficient method, typically employing a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. It offers high yields and simple work-up procedures.

  • Metal-Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are robust and widely used. These reactions are generally less sensitive to catalyst poisons but may require more rigorous purification.

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst (e.g., Pd/C). It avoids the need for a pressurized hydrogen gas setup.

Experimental Protocols

The following are generalized protocols for the reduction of a nitroaromatic compound. These should be adapted and optimized for the specific synthesis of 4-amino-1H-pyrrolo[2,3-c]pyridine.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is a widely used method for the reduction of nitro groups to amines.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a hydrogenation flask, a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Carefully, 10% Pd/C (typically 5-10 mol%) is added to the solution under an inert atmosphere.

  • The flask is connected to a hydrogenation apparatus.

  • The atmosphere in the flask is replaced with hydrogen gas (typically via vacuum and backfill cycles).

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (balloon pressure or a Parr shaker).

  • The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, the hydrogen atmosphere is replaced with an inert gas.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude 4-amino-1H-pyrrolo[2,3-c]pyridine.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction with Iron in Acetic Acid

This method is a classic and robust alternative to catalytic hydrogenation.

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial acetic acid

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid, iron powder (typically 3-5 eq) is added portion-wise.

  • The reaction mixture is heated to reflux and stirred.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove excess iron.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize the acetic acid.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification is performed by column chromatography or recrystallization.

Data Presentation

As no specific literature data for the reduction of this compound could be located, the following table is a template for recording experimental results.

MethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Purity (%)Notes
Catalytic Hydrogenation10% Pd/CMethanolRT2-6Requires H₂ atmosphere
Metal-Acid ReductionFe/AcOHEthanol/AcOHReflux1-4Vigorous reaction, requires careful addition
Transfer HydrogenationPd/C, HCOOH·NH₃MethanolReflux2-8Avoids pressurized H₂

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-amino-1H-pyrrolo[2,3-c]pyridine from its nitro derivative.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Work-up & Purification cluster_product Final Product Nitro_Compound This compound Reaction Reduction Method (e.g., Catalytic Hydrogenation) Nitro_Compound->Reaction Reagents & Solvent Filtration Filtration Reaction->Filtration Reaction Mixture Extraction Extraction Filtration->Extraction Filtrate Purification Purification Extraction->Purification Crude Product Amino_Compound 4-Amino-1H-pyrrolo[2,3-c]pyridine Purification->Amino_Compound Pure Product

Caption: Generalized workflow for the synthesis of 4-amino-1H-pyrrolo[2,3-c]pyridine.

Signaling Pathway and Logical Relationships

The chemical transformation follows a straightforward logical relationship from reactant to product.

Logical_Relationship Start This compound (Starting Material) Process Reduction of Nitro Group Start->Process End 4-Amino-1H-pyrrolo[2,3-c]pyridine (Target Product) Process->End

Caption: Logical flow of the chemical transformation.

Disclaimer: The provided protocols are generalized and should be adapted for the specific substrate and laboratory conditions. It is highly recommended to perform small-scale test reactions to optimize the conditions before scaling up. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Application of 4-nitro-1H-pyrrolo[2,3-c]pyridine in the Synthesis of Potent c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

4-nitro-1H-pyrrolo[2,3-c]pyridine, also known as 4-nitro-6-azaindole, is a key heterocyclic building block in the synthesis of a variety of kinase inhibitors, particularly those targeting the c-Met proto-oncogene. The pyrrolo[2,3-c]pyridine scaffold serves as a bioisostere for purines and indoles, making it an attractive core structure for ATP-competitive kinase inhibitors. The nitro group at the 4-position provides a versatile handle for synthetic elaboration, primarily through its reduction to a 4-amino group, which can then be further functionalized to interact with the kinase active site. This application note details the synthetic utility of this compound in the preparation of potent c-Met kinase inhibitors, providing experimental protocols and biological activity data.

Synthetic Pathway Overview

The general synthetic strategy for utilizing this compound in the synthesis of c-Met kinase inhibitors involves a two-step sequence:

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine, yielding 4-amino-1H-pyrrolo[2,3-c]pyridine. This transformation is typically achieved through catalytic hydrogenation or using reducing agents like iron in an acidic medium.

  • Functionalization of the Amino Group: The resulting 4-amino-1H-pyrrolo[2,3-c]pyridine is then coupled with various electrophilic partners to introduce moieties that enhance binding affinity and selectivity for the target kinase.

A representative synthetic scheme is outlined below, leading to the formation of a potent c-Met inhibitor.

Synthetic Pathway Start This compound Intermediate 4-amino-1H-pyrrolo[2,3-c]pyridine Start->Intermediate Reduction Product c-Met Kinase Inhibitor Intermediate->Product Coupling Reaction Reagent Electrophilic Partner (e.g., substituted pyrimidine) Reagent->Product

Caption: General synthetic route from this compound to a c-Met kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-1H-pyrrolo[2,3-c]pyridine (Intermediate)

Materials:

  • This compound

  • Iron powder

  • Acetic acid

  • Ethanol

  • Water

  • Sodium carbonate

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound in a mixture of ethanol and water, add iron powder and glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the iron residues.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium carbonate until a basic pH is achieved.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-1H-pyrrolo[2,3-c]pyridine.

Protocol 2: Synthesis of a Representative c-Met Kinase Inhibitor

Materials:

  • 4-amino-1H-pyrrolo[2,3-c]pyridine

  • Substituted 4-chloropyrimidine derivative

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., BINAP)

  • Base (e.g., Cesium carbonate)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a reaction vessel, add 4-amino-1H-pyrrolo[2,3-c]pyridine, the substituted 4-chloropyrimidine derivative, cesium carbonate, palladium acetate, and BINAP.

  • Degas the vessel and backfill with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane to the reaction mixture.

  • Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final c-Met kinase inhibitor.

Quantitative Data

The following table summarizes the biological activity of representative c-Met kinase inhibitors synthesized from 4-amino-1H-pyrrolo[2,3-c]pyridine derivatives.

Compound IDTarget KinaseIC50 (nM)[1]
Inhibitor A c-Met20
Inhibitor B c-Met70

Targeted Signaling Pathway: c-Met

The c-Met receptor tyrosine kinase is a key regulator of cell growth, motility, and invasion. Its signaling is initiated by the binding of its ligand, hepatocyte growth factor (HGF). Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers. The inhibitors synthesized from this compound are designed to bind to the ATP-binding pocket of the c-Met kinase domain, thereby preventing its phosphorylation and the activation of downstream signaling cascades.

c-Met Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF Phosphorylation PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Inhibitor Kinase Inhibitor (from this compound) Inhibitor->cMet Inhibits Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration Invasion Invasion STAT->Invasion

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors, particularly for the c-Met receptor. The straightforward conversion of the nitro group to an amine allows for diverse functionalization, enabling the optimization of inhibitor potency and pharmacokinetic properties. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore this promising chemical scaffold in the design of novel anticancer therapeutics.

References

Application Notes and Protocols for 4-nitro-1H-pyrrolo[2,3-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a promising heterocyclic scaffold in the field of medicinal chemistry.[1][2] Its structural resemblance to purine bases makes it a versatile pharmacophore for designing molecules that can interact with various biological targets, particularly protein kinases.[1][2] While specific research on 4-nitro-1H-pyrrolo[2,3-c]pyridine is limited, the broader family of pyrrolopyridine derivatives has demonstrated significant potential as kinase inhibitors and antiproliferative agents for the treatment of diseases such as cancer.[1][2] The introduction of a nitro group, a well-known electron-withdrawing group and hydrogen bond acceptor, can significantly modulate the physicochemical properties and biological activity of the parent scaffold. This document provides an overview of the potential applications of this compound based on the activities of related compounds, along with representative experimental protocols.

Therapeutic Potential as Kinase Inhibitors

The pyrrolopyridine core is a key feature in numerous kinase inhibitors. Different isomers of this scaffold have been shown to inhibit a variety of kinases involved in cancer cell proliferation and survival.

  • FMS Kinase: Derivatives of the related pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory effects against FMS kinase (CSF-1R), a key player in ovarian, prostate, and breast cancers.

  • Tubulin Polymerization: Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3][4] One such derivative containing a 4-nitrophenyl group has been synthesized and evaluated.[3]

  • TNIK, CDK8, and ATM Kinases: The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), Cyclin-Dependent Kinase 8 (CDK8), and Ataxia Telangiectasia Mutated (ATM) kinase, all of which are implicated in colorectal and other cancers.[5][6][7][8][9][10]

The 4-nitro substitution on the 1H-pyrrolo[2,3-c]pyridine core could offer unique interactions within the ATP-binding pocket of target kinases, potentially leading to enhanced potency and selectivity.

Anticancer Activity

The kinase inhibitory activity of pyrrolopyridine derivatives translates to significant antiproliferative effects in various cancer cell lines.

  • Melanoma: Diarylurea and diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated potent activity against human melanoma cell lines, in some cases superior to the approved drug Sorafenib.[11][12]

  • Colorectal Cancer: Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have shown efficacy against colorectal cancer cells.[5][6][8][10]

  • Breast and Cervical Cancer: 1H-pyrrolo[3,2-c]pyridine derivatives have exhibited moderate to excellent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines.[3][4]

The data presented in Table 1 summarizes the in vitro activities of several pyrrolopyridine derivatives against various cancer cell lines and kinases.

Table 1: Biological Activities of Representative Pyrrolopyridine Derivatives

Compound IDScaffoldTarget(s)Cell Line(s)IC50/ActivityReference
Compound 10t 1H-pyrrolo[3,2-c]pyridineTubulinHeLa, SGC-7901, MCF-70.12 µM, 0.15 µM, 0.21 µM[3]
Compound 10n 1H-pyrrolo[3,2-c]pyridineTubulinHeLa, SGC-7901, MCF-7Not specified, but active[3]
Compound 8g 1H-pyrrolo[3,2-c]pyridineNot specifiedA375P (Melanoma)Nanomolar range[11]
Compound 9d 1H-pyrrolo[3,2-c]pyridineNot specifiedA375P (Melanoma)Nanomolar range[11]
Compound 22 1H-pyrrolo[2,3-b]pyridineCDK8Not specified48.6 nM (kinase activity)[6]
KIST101029 1H-pyrrolo[3,2-c]pyridineMEK, JNK, mTORJB6 Cl41Inhibits neoplastic cell transformation[13]

Signaling Pathway

The primary mechanism of action for many pyrrolopyridine derivatives involves the inhibition of protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A generalized representation of a kinase inhibition pathway is shown below.

kinase_inhibition_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Pyrrolopyridine_Inhibitor This compound (Hypothesized) Pyrrolopyridine_Inhibitor->Kinase_Cascade Inhibition

Caption: Generalized signaling pathway of kinase inhibition by a pyrrolopyridine derivative.

Experimental Protocols

1. Synthesis of a Nitro-substituted Pyrrolopyridine Derivative

The following protocol is a representative example for the synthesis of a nitro-substituted pyrrolopyridine derivative, adapted from the synthesis of 6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[3] This can serve as a starting point for the synthesis of this compound derivatives.

Step 1: Nitration of the Pyridine Ring A common route to introduce a nitro group onto a pyridine ring is through nitration using a mixture of fuming nitric acid and sulfuric acid.[3]

Step 2: Formation of the Pyrrole Ring The pyrrole ring can be constructed through various methods, such as the Bartoli indole synthesis or Fischer indole synthesis, starting from a suitably substituted nitropyridine derivative.

Step 3: Suzuki Cross-Coupling for Aryl Substitution (Example) This step is for introducing an aryl group, in this case, a nitrophenyl group, onto the pyrrolopyridine core.

  • Materials:

    • Bromo-substituted 1H-pyrrolo[2,3-c]pyridine scaffold

    • 4-Nitrophenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh3)4)

    • Base (e.g., K2CO3)

    • Solvent (e.g., 1,4-dioxane and water)

  • Procedure:

    • To a microwave vial, add the bromo-substituted 1H-pyrrolo[2,3-c]pyridine (1 equivalent), 4-nitrophenylboronic acid (1.5 equivalents), K2CO3 (5 equivalents), and Pd(PPh3)4 (0.06 equivalents).

    • Add a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

    • Degas the mixture with nitrogen for 10-15 minutes.

    • Seal the vial and heat in a microwave reactor at 125 °C for 30 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic effects of a test compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7, A375P)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyrrolopyridine derivatives.

experimental_workflow Start Compound Design Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Antiproliferative_Assay Antiproliferative Assay (e.g., MTT) In_Vitro_Screening->Antiproliferative_Assay Kinase_Inhibition_Assay Kinase Inhibition Assay In_Vitro_Screening->Kinase_Inhibition_Assay Data_Analysis Data Analysis (IC50 Determination) Antiproliferative_Assay->Data_Analysis Kinase_Inhibition_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical workflow for the development of pyrrolopyridine-based inhibitors.

The 1H-pyrrolo[2,3-c]pyridine scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the realm of oncology. While direct experimental data for this compound is not yet available, the extensive research on related pyrrolopyridine derivatives strongly suggests its potential as a kinase inhibitor and anticancer agent. The provided protocols offer a foundation for the synthesis and biological evaluation of this and related compounds, paving the way for future drug discovery efforts in this promising area of medicinal chemistry. Further investigation into the synthesis and biological profiling of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Fragment-Based Drug Discovery Utilizing the 4-Nitro-1H-pyrrolo[2,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of the 4-nitro-1H-pyrrolo[2,3-c]pyridine scaffold in fragment-based drug discovery (FBDD). It includes protocols for the synthesis of the core scaffold, design and screening of a fragment library, and hit validation, culminating in a guide for structure-aided drug design.

Introduction to the this compound Scaffold in FBDD

The pyrrolopyridine core is a "privileged" structure in medicinal chemistry, with various isomers forming the basis of numerous therapeutic agents, including kinase inhibitors and anticancer drugs.[1][2][3] The this compound scaffold, a specific isomer, offers a unique vector for chemical modification and interaction with biological targets. The electron-withdrawing nitro group can influence the electronic properties of the aromatic system, potentially modulating binding affinities and pharmacokinetic properties.

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target with low affinity.[4][5] These initial hits are then optimized into more potent, drug-like candidates through structure-guided elaboration.[5][6] The this compound scaffold is an attractive starting point for FBDD due to its rigid bicyclic structure, defined exit vectors for chemical elaboration, and the potential for diverse biological activity.

Experimental Protocols

Protocol 1: Synthesis of the this compound Scaffold

A plausible synthetic route for the this compound scaffold can be adapted from established methods for related pyrrolopyridine isomers. The following is a generalized, multi-step protocol:

Step 1: Synthesis of a Substituted Pyridine Precursor

  • Start with a commercially available dihalopyridine.

  • Perform a regioselective nucleophilic aromatic substitution to introduce an amine group.

  • Protect the amine group using a suitable protecting group (e.g., Boc anhydride).

Step 2: Introduction of the Pyrrole Ring

  • Utilize a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, with a protected acetylene derivative.

  • Induce cyclization to form the pyrrolo[2,3-c]pyridine core. This can often be achieved by adjusting reaction conditions (e.g., temperature, base).

Step 3: Nitration of the Pyrrolo[2,3-c]pyridine Core

  • Carefully perform electrophilic nitration using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to regioselectively install the nitro group at the 4-position.

  • Purify the final this compound scaffold using column chromatography.

Characterization: The structure and purity of the synthesized scaffold should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fragment Library Generation

A focused fragment library can be generated by decorating the this compound scaffold with small, diverse chemical moieties at accessible positions (e.g., the pyrrole nitrogen or available positions on the pyridine ring).

  • Selection of Building Blocks: Choose a diverse set of small carboxylic acids, amines, or other reactive functional groups that adhere to the "Rule of Three" for fragments (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3).

  • Parallel Synthesis: Employ high-throughput parallel synthesis techniques to couple the selected building blocks to the core scaffold. For example, amide bond formation can be used to link carboxylic acids to an amino-functionalized scaffold.

  • Quality Control: Each fragment should be purified and characterized to ensure high purity (>95%) and structural integrity.

Protocol 3: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to detect and quantify binding interactions in real-time.

  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

  • Fragment Screening:

    • Prepare solutions of each fragment from the library in a suitable running buffer.

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor for changes in the refractive index, which indicate fragment binding to the immobilized target.

  • Data Analysis:

    • Analyze the sensorgrams to identify "hits" that exhibit a concentration-dependent binding response.

    • Determine the dissociation constant (Kd) for each hit to quantify its binding affinity.

Protocol 4: Hit Validation and Structural Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein.

  • Co-crystallization or Soaking:

    • Co-crystallization: Crystallize the target protein in the presence of the fragment hit.

    • Soaking: Soak pre-formed crystals of the target protein in a solution containing the fragment hit.

  • X-ray Diffraction Data Collection: Mount the crystals and collect X-ray diffraction data using a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data to determine the three-dimensional structure of the protein-fragment complex.

  • Binding Pose Analysis: Analyze the refined structure to visualize the precise binding mode of the fragment, including all intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation

The following tables represent hypothetical data that would be generated during an FBDD campaign with the this compound scaffold.

Table 1: Physicochemical Properties of a Hypothetical Fragment Library

Fragment IDR-GroupMolecular Weight (Da)cLogPH-Bond DonorsH-Bond Acceptors
FNP-001-H177.141.513
FNP-002-CH₃191.171.913
FNP-003-OH193.141.124
FNP-004-NH₂192.150.924
FNP-005-C(O)NH₂220.160.724

Table 2: SPR Screening and Hit Validation Data

Fragment IDSPR Response (RU)Dissociation Constant (Kd) (µM)Ligand Efficiency (LE)
FNP-0015>1000-
FNP-002155000.25
FNP-003302500.31
FNP-004253000.29
FNP-005451500.35

Visualizations

FBDD_Workflow cluster_0 Library Generation cluster_1 Screening & Hit ID cluster_2 Hit Validation & Optimization Scaffold 4-Nitro-1H-pyrrolo [2,3-c]pyridine Scaffold Library Fragment Library Scaffold->Library Decoration Screening Biophysical Screening (e.g., SPR, NMR) Library->Screening Hits Fragment Hits Screening->Hits Low Affinity Binders Validation Structural Biology (X-ray, NMR) Hits->Validation SBDD Structure-Based Drug Design Validation->SBDD Binding Mode Lead Lead Compound SBDD->Lead Fragment Growing/ Linking

Caption: Workflow for fragment-based drug discovery using the this compound scaffold.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_1a Fragment Growing cluster_1b Fragment Linking cluster_1c Fragment Merging cluster_2 Outcome Hit Fragment Hit (Low Affinity) Grow Add functionality to explore new interactions Hit->Grow Link Connect two fragments binding in adjacent sites Hit->Link Merge Combine overlapping fragments into a single molecule Hit->Merge Lead Lead Compound (High Affinity & Potency) Grow->Lead Link->Lead Merge->Lead

Caption: Hit-to-lead optimization strategies in fragment-based drug discovery.

Signaling_Pathway_Hypothetical RTK Receptor Tyrosine Kinase (e.g., FGFR, CSFR1) Downstream Downstream Signaling (e.g., RAS-MEK-ERK) RTK->Downstream Activation Fragment This compound Fragment Fragment->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound-derived inhibitor.

References

Application Notes and Protocols for the Functionalization of the Pyrrole Ring in 4-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and potential methods for the chemical modification of the pyrrole ring in 4-nitro-1H-pyrrolo[2,3-c]pyridine. This scaffold is of significant interest in medicinal chemistry due to the combined pharmacophoric features of a pyrrole and a pyridine ring system. The presence of a nitro group on the pyridine ring significantly influences the reactivity of the entire molecule, generally deactivating the pyridine ring towards electrophilic attack while activating the pyrrole moiety.

I. Overview of Reactivity

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. For the this compound core, functionalization is predicted to occur preferentially on the pyrrole ring rather than the electron-deficient nitropyridine ring. Theoretical principles and studies on related azaindoles suggest that electrophilic attack will favor the C3 position, followed by the C2 position of the pyrrole ring. The nitrogen atom of the pyrrole can also be functionalized through alkylation, arylation, or acylation after deprotonation with a suitable base.

II. Functionalization Protocols

The following sections detail experimental protocols for various functionalization reactions on the pyrrole ring of this compound. Where specific examples for this exact molecule are not available in the literature, protocols for closely related structures, such as other pyrrolopyridine isomers, are provided as a starting point for reaction optimization.

A. N-Functionalization of the Pyrrole Ring

The pyrrole nitrogen (N-1) can be readily functionalized, which is often a primary step to introduce further diversity or to protect the NH group during subsequent reactions.

1. N-Alkylation

N-alkylation introduces alkyl groups at the N-1 position of the pyrrole ring.

  • General Protocol:

    • To a solution of this compound in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (e.g., sodium hydride, potassium carbonate).

    • Stir the mixture at room temperature for a predetermined time to allow for deprotonation.

    • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) and continue stirring until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the product by column chromatography.

Table 1: Representative Conditions for N-Alkylation

Alkylating AgentBaseSolventTemperatureTimeYield (%)
Methyl IodideNaHDMFRoom Temp.2 hNot reported
Benzyl BromideK₂CO₃AcetonitrileReflux6 hNot reported

2. N-Arylation

The introduction of aryl groups at the N-1 position is typically achieved via copper- or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig amination.

  • General Protocol (Chan-Lam Coupling):

    • Combine this compound, an arylboronic acid, a copper catalyst (e.g., Cu(OAc)₂), and a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

    • Stir the reaction mixture at room temperature or with heating, often open to the air.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with water.

    • Purify the N-aryl product by column chromatography.

Table 2: Representative Conditions for N-Arylation

Arylating AgentCatalystBaseSolventTemperatureTimeYield (%)
Phenylboronic AcidCu(OAc)₂PyridineDCMRoom Temp.12 hNot reported
4-Methoxyphenylboronic AcidCuIK₂CO₃DMF110 °C24 hNot reported
B. C-Functionalization of the Pyrrole Ring

Direct functionalization of the carbon atoms of the pyrrole ring is a key strategy for building molecular complexity.

1. Halogenation

Introduction of a halogen atom (Cl, Br, I) on the pyrrole ring provides a handle for subsequent cross-coupling reactions.

  • General Protocol for Bromination:

    • Dissolve this compound in a solvent such as DMF or THF.

    • Cool the solution to 0 °C.

    • Slowly add a brominating agent, such as N-bromosuccinimide (NBS), in portions.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent and purify by column chromatography.

Table 3: Representative Conditions for Halogenation

Halogenating AgentSolventTemperatureTimePositionYield (%)
N-BromosuccinimideDMF0 °C to RT4 hC3 (predicted)Not reported
N-ChlorosuccinimideAcetonitrileRoom Temp.6 hC3 (predicted)Not reported
Iodine/H₂O₂MethanolRoom Temp.12 hC3 (predicted)Not reported

2. Vilsmeier-Haack Formylation

This reaction introduces a formyl group (-CHO) onto the pyrrole ring, which can be a precursor for many other functional groups.

  • General Protocol:

    • Cool a solution of DMF to 0 °C and slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.

    • Add a solution of this compound in DMF to the pre-formed Vilsmeier reagent at 0 °C.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Pour the reaction mixture onto ice and neutralize with an aqueous base (e.g., NaOH or NaHCO₃).

    • Extract the product with an organic solvent and purify by column chromatography.

Table 4: Representative Conditions for Vilsmeier-Haack Reaction

ReagentsSolventTemperatureTimePositionYield (%)
POCl₃, DMFDMF0 °C to 60 °C3 hC3 (predicted)Not reported

3. Cross-Coupling Reactions

Following halogenation of the pyrrole ring, various cross-coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds.

  • General Protocol for Suzuki Coupling:

    • To a degassed mixture of a halogenated this compound, an arylboronic acid, and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

Table 5: Representative Conditions for Suzuki Coupling of a Bromo-pyrrolopyridine

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature | Time | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C | 12 h | Not reported | | 4-Fluorophenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 °C | 8 h | Not reported |

III. Experimental Workflows and Reaction Schemes

The following diagrams illustrate the logical flow of the functionalization strategies.

functionalization_overview cluster_n_func N-Functionalization cluster_c_func C-Functionalization start This compound n_alkylation N-Alkylation start->n_alkylation Alkyl Halide, Base n_arylation N-Arylation start->n_arylation ArB(OH)₂, Cu(OAc)₂ halogenation Halogenation start->halogenation NBS / NCS / I₂ vilsmeier Vilsmeier-Haack start->vilsmeier POCl₃, DMF cross_coupling Cross-Coupling halogenation->cross_coupling ArB(OH)₂, Pd Catalyst

Caption: Overview of N- and C-functionalization pathways for this compound.

suzuki_workflow Suzuki Coupling Workflow start Halogenated This compound reaction Heat under Inert Atmosphere start->reaction reagents Arylboronic Acid Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Aryl-substituted This compound purification->product

Caption: Step-by-step workflow for the Suzuki cross-coupling reaction.

IV. Potential Applications in Drug Discovery

The functionalized derivatives of this compound are valuable scaffolds for the development of novel therapeutic agents. The pyrrolopyridine core is present in a number of kinase inhibitors and other biologically active molecules. By introducing various substituents on the pyrrole ring, medicinal chemists can modulate the physicochemical properties and biological activity of these compounds to target a wide range of proteins, including kinases, phosphodiesterases, and other enzymes implicated in disease. The nitro group can also be reduced to an amino group, providing another point for diversification and interaction with biological targets.

drug_discovery_pathway Drug Discovery Logic start This compound functionalization Pyrrole Ring Functionalization start->functionalization library Compound Library Generation functionalization->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Role of functionalization in the drug discovery pipeline.

Disclaimer: The provided protocols are intended as a general guide. Specific reaction conditions may need to be optimized for particular substrates and desired outcomes. Appropriate safety precautions should always be taken when performing chemical reactions.

Application Notes and Protocols for the Scale-Up Synthesis of 4-Nitro-1H-pyrrolo[2,3-c]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4-nitro-1H-pyrrolo[2,3-c]pyridine, a key intermediate for various pharmacologically active compounds. The protocols are designed to be suitable for producing material for preclinical studies, with a focus on scalability, safety, and purity.

Introduction

This compound, also known as 4-nitro-5-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry. The presence of the nitro group offers a versatile handle for further chemical modifications, making it a valuable precursor for the synthesis of a wide range of therapeutic candidates. This document outlines a proposed scalable synthetic route, detailed experimental procedures, and analytical methods for the production of high-purity this compound for preclinical evaluation.

Proposed Synthetic Pathway

A direct, scalable synthesis for this compound is not extensively reported in the literature. Therefore, a two-step synthetic approach is proposed, leveraging established methodologies for the synthesis of the parent 1H-pyrrolo[2,3-c]pyridine (5-azaindole) followed by a regioselective nitration. This strategy is designed to be amenable to scale-up and to provide good control over the final product's purity.

G cluster_0 Step 1: Synthesis of 1H-pyrrolo[2,3-c]pyridine cluster_1 Step 2: Nitration A Starting Materials (e.g., 3-amino-4-picoline) B Cyclization Reaction (e.g., Batcho-Leimgruber indole synthesis) A->B C 1H-pyrrolo[2,3-c]pyridine (5-Azaindole) B->C D 1H-pyrrolo[2,3-c]pyridine F This compound D:e->F:w E Nitrating Agent (e.g., Fuming HNO3 / H2SO4) E->F:n

Caption: Proposed two-step synthetic pathway.

Experimental Protocols

Step 1: Scale-Up Synthesis of 1H-pyrrolo[2,3-c]pyridine (5-Azaindole)

The Batcho-Leimgruber indole synthesis is a well-established method for the preparation of indoles and azaindoles and is amenable to scale-up.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (mol)Quantity (g or mL)
3-Amino-4-picoline108.14-1.0108.14 g
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.160.8931.2143.0 g (160.1 mL)
Formic acid46.031.22As needed-
Palladium on Carbon (10 wt%)---5.0 g
Methanol32.040.792-1.5 L
Ethyl acetate88.110.902-1.0 L
Brine---500 mL
Anhydrous Sodium Sulfate142.04--50 g

Procedure:

  • Formation of the Enamine: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 3-amino-4-picoline (108.14 g, 1.0 mol) and N,N-dimethylformamide (500 mL).

  • Slowly add N,N-dimethylformamide dimethyl acetal (143.0 g, 1.2 mol) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 155 °C) and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess DMF-DMA.

  • Reductive Cyclization: To the crude enamine residue, add methanol (1.0 L) and carefully add 10% palladium on carbon (5.0 g) under a nitrogen atmosphere.

  • Securely attach a balloon filled with hydrogen gas to the flask and purge the system with hydrogen.

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 250 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 1H-pyrrolo[2,3-c]pyridine.

  • Dissolve the crude product in ethyl acetate (1.0 L) and wash with water (2 x 250 mL) and brine (250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: 75-85% Purity: >98% (by HPLC)

Step 2: Nitration of 1H-pyrrolo[2,3-c]pyridine

SAFETY PRECAUTION: Nitration reactions are highly exothermic and can be dangerous if not controlled properly. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. A blast shield is highly recommended. The temperature of the reaction must be strictly controlled using an efficient cooling bath.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (mol)Quantity (g or mL)
1H-pyrrolo[2,3-c]pyridine118.14-0.559.07 g
Sulfuric acid (98%)98.081.84-300 mL
Fuming nitric acid (>90%)63.011.510.640 mL
Crushed ice/water---2 L
Sodium bicarbonate (sat. aq. solution)---As needed
Ethyl acetate88.110.902-1.5 L
Brine---500 mL
Anhydrous Sodium Sulfate142.04--50 g

Procedure:

  • Preparation of the Nitrating Mixture: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (300 mL).

  • Cool the sulfuric acid to -5 °C to 0 °C using an ice-salt bath.

  • Reaction: Slowly add 1H-pyrrolo[2,3-c]pyridine (59.07 g, 0.5 mol) portion-wise to the cold, stirred sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • Once the addition is complete, continue stirring at 0 °C for 30 minutes to ensure complete dissolution.

  • Slowly add fuming nitric acid (40 mL, 0.6 mol) dropwise via the dropping funnel, maintaining the internal temperature between 0 °C and 5 °C. The addition should take approximately 1-2 hours.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Carefully and slowly pour the reaction mixture onto a large beaker containing 2 L of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This should be done in an ice bath as the neutralization is exothermic.

  • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with water (2 x 250 mL) and brine (250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Expected Yield: 60-75% Purity: >99% (by HPLC after purification)

Analytical Characterization

MethodExpected Results
¹H NMR (400 MHz, DMSO-d₆)Peaks corresponding to the aromatic protons of the pyrrolo[2,3-c]pyridine core, with shifts influenced by the nitro group.
¹³C NMR (100 MHz, DMSO-d₆)Signals for all seven carbon atoms of the heterocyclic system.
HPLC A single major peak with a purity of >99% under optimized conditions (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% formic acid).
Mass Spectrometry (ESI+) [M+H]⁺ ion corresponding to the molecular weight of this compound (C₇H₅N₃O₂, MW: 163.14).
Melting Point A sharp melting point range should be observed for the purified material.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.

Specific Hazards for Nitration:

  • Exothermic Reaction: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Strict temperature control is crucial.

  • Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Avoid contact with skin and eyes.

  • Formation of Energetic Byproducts: Nitration of organic compounds can potentially form unstable and explosive byproducts. It is essential to follow the procedure carefully and avoid deviations.

  • Quenching: The quenching of the reaction mixture in ice/water must be done slowly and carefully to manage the heat generated.

Workflow and Logical Relationships

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis reagents Reagent Preparation & Weighing step1 Step 1: 5-Azaindole Synthesis reagents->step1 glassware Glassware Setup & Inerting glassware->step1 step2 Step 2: Nitration step1->step2 workup Work-up & Extraction step2->workup purify Chromatography / Recrystallization workup->purify analyze Analytical Characterization (NMR, HPLC, MS) purify->analyze final_product Final Product: this compound analyze->final_product

Caption: Overall experimental workflow.

Troubleshooting & Optimization

optimization of reaction yield for 4-nitro-1H-pyrrolo[2,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 4-nitro-1H-pyrrolo[2,3-c]pyridine, a key intermediate in pharmaceutical development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, following a plausible two-step synthetic route involving N-oxidation and subsequent nitration of the 1H-pyrrolo[2,3-c]pyridine starting material.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material (N-oxidation step) 1. Incomplete dissolution of starting material.2. Insufficient amount of oxidizing agent (e.g., m-CPBA).3. Reaction temperature is too low.1. Ensure complete dissolution of 1H-pyrrolo[2,3-c]pyridine in a suitable solvent like dichloromethane (DCM) or chloroform before adding the oxidizing agent.2. Use a slight excess (1.1-1.2 equivalents) of the oxidizing agent.3. Gradually warm the reaction mixture from 0 °C to room temperature and monitor the reaction progress by TLC.
Low Yield of this compound (Nitration step) 1. Inefficient nitration due to weak nitrating conditions.2. Decomposition of the N-oxide starting material.3. Formation of multiple regioisomers.1. Employ a stronger nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid. Ensure the reaction is performed at a controlled low temperature (e.g., 0 °C).2. Add the N-oxide to the pre-cooled nitrating mixture slowly to control the exothermic reaction.3. Optimize the reaction temperature and time to favor the formation of the 4-nitro isomer. Purification by column chromatography will be crucial to isolate the desired product.
Formation of Multiple Spots on TLC (Nitration step) 1. Isomeric nitro products (e.g., 3-nitro, 5-nitro, or 7-nitro isomers).2. Dinitration or other side reactions.3. Unreacted N-oxide.1. Use a more regioselective nitrating system if possible. Careful column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane or DCM/methanol) is necessary to separate the isomers.2. Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature to minimize over-nitration.3. Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or slightly warm the reaction mixture.
Difficult Purification of the Final Product 1. Similar polarity of the desired product and byproducts.2. Tarry consistency of the crude product.1. Employ a high-resolution column chromatography system. Consider using a different solvent system or a gradient elution.2. Before purification, attempt to precipitate the product from a suitable solvent to remove some impurities. Trituration with a non-polar solvent like diethyl ether or hexane can also be effective.
Product Instability or Decomposition 1. Presence of residual acid from the nitration step.2. Exposure to high temperatures or light.1. Thoroughly wash the organic extracts with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.2. Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A common strategy for the synthesis of this compound involves a two-step process. First, the starting material, 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole), is N-oxidized to form 1H-pyrrolo[2,3-c]pyridine-6-oxide. This is followed by electrophilic nitration, which preferentially directs the nitro group to the 4-position of the pyridine ring.

Q2: What are the typical yields for the synthesis of this compound?

A2: The overall yield for the two-step synthesis can vary significantly depending on the specific reaction conditions and purification efficiency. The N-oxidation step can proceed in good to excellent yields (70-90%), while the subsequent nitration and purification are often more challenging, with yields for this step typically ranging from 30% to 50%. Optimization of both steps is crucial for achieving a higher overall yield.

Q3: What are the potential side products in the nitration of 1H-pyrrolo[2,3-c]pyridine-6-oxide?

A3: The primary side products are other nitro-isomers. While the 4-nitro isomer is generally favored in the nitration of the N-oxide, small amounts of 3-nitro, 5-nitro, and 7-nitro isomers can also be formed. Dinitrated products are also possible if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent).

Q4: How can I confirm the correct regiochemistry of the final product?

A4: The most reliable method for confirming the structure and regiochemistry of this compound is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC). X-ray crystallography can provide definitive proof of structure if a suitable crystal can be obtained.

Q5: What are the recommended safety precautions for this synthesis?

A5: Both the N-oxidation and nitration steps should be performed in a well-ventilated fume hood. The use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Nitrating agents are highly corrosive and strong oxidizers; they should be handled with extreme care. The reactions can be exothermic, so proper temperature control is essential to prevent runaway reactions.

Experimental Protocols

Step 1: Synthesis of 1H-pyrrolo[2,3-c]pyridine-6-oxide
  • Dissolution: Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidizing Agent: Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.2 eq) portion-wise to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or chloroform.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound
  • Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Addition of N-oxide: Slowly add the purified 1H-pyrrolo[2,3-c]pyridine-6-oxide (1.0 eq) from Step 1 to the pre-cooled nitrating mixture while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired this compound.

Visualizations

experimental_workflow A 1. Dissolution of 1H-pyrrolo[2,3-c]pyridine B 2. N-oxidation with m-CPBA at 0°C to RT A->B DCM C 3. Aqueous Work-up and Extraction B->C NaHCO3 (aq) D 4. Purification of N-oxide C->D Column Chromatography E 5. Nitration of N-oxide with HNO3/H2SO4 at 0°C D->E F 6. Quenching and Neutralization E->F Ice, NaHCO3 (aq) G 7. Extraction and Purification F->G Ethyl Acetate H 8. Characterization of This compound G->H NMR, MS

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound q1 Is the N-oxidation step yield low? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Check m-CPBA equivalents. Ensure complete dissolution of starting material. Optimize reaction time and temperature. a1_yes->sol1 q2 Is the nitration step yield low? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Use stronger nitrating conditions (fuming HNO3). Control temperature strictly at 0°C. Check for side product formation (isomers). a2_yes->sol2 q3 Is purification the main issue? a2_no->q3 sol3 Optimize column chromatography conditions. Consider recrystallization or trituration. q3->sol3

Caption: Troubleshooting decision tree for low reaction yield.

troubleshooting common side reactions in the nitration of azaindoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the nitration of azaindoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for nitration on the azaindole scaffold?

The position of nitration on the azaindole ring is highly dependent on the specific isomer (e.g., 4-azaindole, 5-azaindole, 6-azaindole, 7-azaindole) and the reaction conditions. Generally, electrophilic substitution on the azaindole nucleus is influenced by the electron-donating character of the pyrrole ring and the electron-withdrawing nature of the pyridine ring. The most common positions for nitration are typically on the pyrrole ring, often at the 3-position. However, nitration can also be directed to the pyridine ring, especially with the use of activating strategies like N-oxide formation.

Q2: Why is the nitration of azaindoles challenging?

The nitration of azaindoles presents several challenges due to the molecule's electronic properties. The pyridine ring is electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene.[1] This often necessitates harsh reaction conditions, which can lead to several side reactions.[1] Key challenges include:

  • Poor regioselectivity: A mixture of mono-nitrated isomers is often formed, complicating purification.

  • Substrate decomposition: The acidic and oxidative conditions of classical nitration can lead to the degradation of the azaindole core, especially for substrates with sensitive functional groups.[2]

  • Low yields: Due to the electron-deficient nature of the pyridine ring and potential decomposition, yields can be low.

  • Dinitration: Under forcing conditions, the formation of dinitro products can occur.

Q3: What are some common alternative nitrating agents to the standard nitric acid/sulfuric acid mixture?

To circumvent the harshness of mixed acid, several milder nitrating agents have been developed. These are particularly useful for substrates that are sensitive to strong acids or oxidation.[2] Some common alternatives include:

  • Trifluoroacetyl nitrate (CF₃COONO₂): Generated in situ from a nitrate salt and trifluoroacetic anhydride, this reagent can perform nitration under non-acidic and non-metallic conditions.[3]

  • N-Nitrosaccharin: This reagent can be used for the nitration of arenes and heteroarenes under milder conditions.

  • Metal nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃): These can be used in conjunction with catalysts or activating agents and often offer different selectivity profiles.[4][5]

  • Dinitrogen pentoxide (N₂O₅): A powerful nitrating agent that can be used in the presence of a catalyst, sometimes at very low temperatures.[6]

  • Tert-butyl nitrite (TBN): Can serve as an electrophilic NO₂ radical source.[1]

Troubleshooting Guides

Problem 1: Poor Regioselectivity - "I am getting a mixture of nitro-azaindole isomers."

Poor regioselectivity is a frequent issue, leading to difficult purification and reduced yield of the desired product.

Possible Causes and Solutions:

  • Cause: The inherent electronic properties of the unsubstituted azaindole ring may not strongly favor one position over another under the chosen reaction conditions.

  • Solution 1: Modify the Nitrating Agent and Conditions. The choice of nitrating agent and solvent can significantly influence the isomer ratio. Milder reagents often provide higher selectivity. Experiment with different nitrating systems, as outlined in the table below.

  • Solution 2: Introduce a Directing Group. The use of a protecting group on the indole nitrogen, such as a pivaloyl or tosyl group, can alter the electronic distribution and sterically hinder certain positions, thereby directing the nitration to a specific site.[7]

  • Solution 3: N-Oxide Activation. Formation of the pyridine N-oxide can activate the pyridine ring for electrophilic attack and alter the regiochemical outcome, often directing nitration to the pyridine ring.

Problem 2: Low Yield and/or Starting Material Decomposition - "My reaction is not going to completion, or I am observing significant degradation of my starting material."

Low yields and decomposition are often linked to the harshness of the reaction conditions relative to the stability of the azaindole substrate.

Possible Causes and Solutions:

  • Cause: The azaindole core or other functional groups on the molecule are sensitive to the strongly acidic or oxidative conditions of the nitration reaction.[2]

  • Solution 1: Lower the Reaction Temperature. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can often minimize side reactions and decomposition while still allowing the desired nitration to proceed, albeit more slowly.

  • Solution 2: Use a Milder Nitrating Agent. Switch from the traditional HNO₃/H₂SO₄ mixture to a less aggressive system. A summary of alternatives is provided in the table below. For example, using ammonium tetramethylnitrate with trifluoroacetic anhydride can be a much milder approach.[3]

  • Solution 3: Protect Sensitive Functional Groups. If your azaindole has acid-sensitive functional groups, consider protecting them before nitration. For instance, an amine group can be protected by acylation.[2] The indole nitrogen itself can also be protected.[8]

Problem 3: Formation of Dinitro Products - "I am observing the formation of a significant amount of dinitrated azaindole."

Dinitration occurs when the mono-nitrated product is sufficiently activated to undergo a second nitration under the reaction conditions.

Possible Causes and Solutions:

  • Cause: The reaction conditions (e.g., excess nitrating agent, high temperature, long reaction time) are too forcing.

  • Solution 1: Reduce the Stoichiometry of the Nitrating Agent. Carefully control the amount of the nitrating agent used, aiming for 1.0 to 1.1 equivalents relative to the azaindole.

  • Solution 2: Shorten the Reaction Time. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed or when the desired mono-nitro product is maximized.

  • Solution 3: Use a Less Reactive Nitrating System. A milder nitrating agent is less likely to promote a second nitration.

Problem 4: Difficulty in Purifying the Product - "I am struggling to separate the desired nitro-azaindole isomer from byproducts or other isomers."

Purification of nitro-azaindole isomers can be challenging due to their similar polarities.

Possible Causes and Solutions:

  • Cause: The structural similarity of the isomers leads to co-elution in chromatography and similar solubility properties.

  • Solution 1: Optimize Chromatographic Conditions. If using column chromatography, screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a high-performance stationary phase. Sometimes, a multi-step gradient elution can improve separation.

  • Solution 2: Recrystallization. This technique can be highly effective for separating isomers if a suitable solvent system can be found that selectively crystallizes the desired product.[9] Experiment with a range of solvents and solvent mixtures. Slow cooling is often key to obtaining pure crystals.[9]

  • Solution 3: Derivatization. In some cases, it may be easier to separate the isomers after a subsequent chemical transformation. For example, if one isomer undergoes a specific reaction that the others do not, this can be used as a handle for separation.

  • Solution 4: Preparative HPLC. For small-scale purifications where baseline separation is difficult to achieve by standard column chromatography, preparative HPLC can be a powerful tool.

Data Presentation

Table 1: Comparison of Nitrating Agents and Conditions

Nitrating Agent/SystemTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ 0 °C to RTInexpensive, powerfulHarsh conditions, low selectivity, potential for decomposition
Trifluoroacetyl nitrate 0-5 °C, AcetonitrileMild, non-acidic, good regioselectivity for indoles[3]Reagent is moisture-sensitive
Cu(NO₃)₂ VariesMilder than mixed acid, can offer different selectivity[4]May require a catalyst, metal waste
N₂O₅ / Catalyst Low temperatures (e.g., -100 °C)High activity, fast reactions, compatible with some sensitive groups[6]N₂O₅ is a strong oxidizer and requires careful handling
TBN / TEMPO / O₂ Room TemperatureMild, radical-based, good for meta-nitration of pyridines[1]May not be suitable for all azaindole isomers

Experimental Protocols

Protocol 1: General Procedure for Nitration using Trifluoroacetyl Nitrate

This protocol is adapted from a method for the regioselective nitration of indoles and can be a good starting point for azaindoles.[3]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the azaindole substrate (1 mmol) and dissolve it in acetonitrile (1 mL).

  • Reagent Addition: Add tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Nitrating Agent Formation: Slowly add a solution of trifluoroacetic anhydride (2 mmol) in acetonitrile (1 mL) dropwise to the cooled mixture.

  • Reaction: Stir the reaction at 0-5 °C for 4 hours, monitoring the progress by TLC.

  • Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium carbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Nitration using Mixed Acid (HNO₃/H₂SO₄)

Caution: This procedure involves strong acids and is highly exothermic. It should be performed with extreme care in a fume hood with appropriate personal protective equipment.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0 °C in an ice-water-salt bath.

  • Nitrating Mixture Preparation: Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with vigorous stirring.

  • Substrate Addition: Dissolve the azaindole substrate in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C. Slowly add this solution dropwise to the nitrating mixture, ensuring the temperature does not rise above 5-10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for the desired amount of time (monitor by TLC or LC-MS).

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Nitration of Azaindoles start Start Nitration Experiment check_outcome Analyze Reaction Outcome (TLC, LC-MS, NMR) start->check_outcome low_yield Problem: Low Yield or Decomposition check_outcome->low_yield Low Conversion/ Decomposition? poor_selectivity Problem: Poor Regioselectivity check_outcome->poor_selectivity Mixture of Isomers? dinitration Problem: Dinitration Observed check_outcome->dinitration Dinitro Product? purification_issue Problem: Purification Difficulty check_outcome->purification_issue Separation Issues? end Successful Nitration check_outcome->end Clean, High-Yield Reaction solution_yield Solutions: - Lower Temperature - Use Milder Nitrating Agent - Protect Sensitive Groups low_yield->solution_yield solution_selectivity Solutions: - Change Nitrating Agent/Solvent - Use Directing/Protecting Group - N-Oxide Activation poor_selectivity->solution_selectivity solution_dinitration Solutions: - Reduce Nitrating Agent Stoichiometry - Shorten Reaction Time - Use Milder Conditions dinitration->solution_dinitration solution_purification Solutions: - Optimize Chromatography - Attempt Recrystallization - Preparative HPLC purification_issue->solution_purification solution_yield->start Re-run Experiment solution_selectivity->start Re-run Experiment solution_dinitration->start Re-run Experiment

Caption: A workflow for troubleshooting common issues in azaindole nitration.

Regioselectivity_Factors Factors Influencing Nitration Regioselectivity azaindole_isomer Azaindole Isomer (4-aza, 7-aza, etc.) c3_nitration Nitration at C3 (Pyrrole Ring) azaindole_isomer->c3_nitration Often default nitrating_agent Nitrating Agent (Mixed Acid vs. Milder) nitrating_agent->c3_nitration Milder agents can improve C3 selectivity isomer_mixture Mixture of Isomers nitrating_agent->isomer_mixture Harsh agents can decrease selectivity protecting_group Protecting Group (N-H) (None, Tosyl, Pivaloyl) protecting_group->c3_nitration Can enhance pyridine_nitration Nitration on Pyridine Ring protecting_group->pyridine_nitration Can direct here n_oxide N-Oxide Formation n_oxide->pyridine_nitration Activates pyridine ring

Caption: Logical relationships influencing the regioselectivity of azaindole nitration.

References

Technical Support Center: Purification of 4-Nitro-1H-pyrrolo[2,3-c]pyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-nitro-1H-pyrrolo[2,3-c]pyridine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities encountered during the synthesis of this compound?

A1: The most common isomeric impurities are typically positional isomers formed during the nitration step of the synthesis. Based on the electrophilic substitution patterns of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) ring system, the most probable isomers are the 3-nitro, 5-nitro, and 7-nitro derivatives. The 3-nitro isomer is often a significant byproduct due to the high reactivity of the pyrrole ring towards electrophiles.

Q2: Why is the separation of this compound isomers so challenging?

A2: The separation is difficult due to the very similar physical and chemical properties of the positional isomers. They often have comparable polarities, solubilities, and boiling points, which makes standard purification techniques like column chromatography and recrystallization less effective.

Q3: What are the primary purification techniques recommended for separating these isomers?

A3: The most effective techniques are high-performance liquid chromatography (HPLC), particularly with specialized columns, and fractional crystallization under carefully controlled conditions. Standard silica gel column chromatography can also be used but often requires extensive optimization.

Q4: How does the nitro group affect the purification process?

A4: The strongly electron-withdrawing nature of the nitro group significantly increases the polarity of the molecule. This can lead to strong interactions with polar stationary phases like silica gel, potentially causing peak tailing and poor separation in column chromatography. However, this polarity can also be exploited to achieve separation with the right choice of mobile and stationary phases.

Troubleshooting Guides

Column Chromatography (Silica Gel)

Issue: Poor or no separation of isomers.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System Perform a thorough TLC analysis with a range of solvent systems of varying polarity (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone).Identification of a solvent system that provides the best possible separation of the isomeric spots on the TLC plate.
Co-elution of Isomers Switch to a different stationary phase with alternative selectivity, such as alumina (basic or neutral) or a bonded phase (e.g., diol, cyano).The different surface chemistry may provide differential interactions with the isomers, leading to better separation.
Sample Overload Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the silica gel weight.Prevents band broadening and improves the resolution between closely eluting compounds.
Poor Column Packing Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is generally recommended.A well-packed column ensures a level solvent front and prevents channeling, which can ruin separation.

Issue: Significant peak tailing and product streaking on the column.

| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Strong Analyte-Silica Interaction | Add a small amount of a polar modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds. | The modifier will compete for the active sites on the silica gel, reducing the strong adsorption of the polar nitro-pyrrolopyridine and leading to more symmetrical peaks. | | Compound Insolubility in Eluent | Ensure the chosen eluent is a good solvent for the compound at the concentration being run. Consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica. | Improved band shape and prevention of precipitation on the column. |

High-Performance Liquid Chromatography (HPLC)

Issue: Inadequate resolution between isomeric peaks in Reverse-Phase (RP-HPLC).

Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal Mobile Phase Optimize the mobile phase composition. Systematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. Also, adjust the pH of the aqueous phase, as it can influence the ionization state and retention of the isomers.Improved separation by fine-tuning the polarity and ionic interactions.
Insufficient Selectivity of Stationary Phase Switch to a column with a different stationary phase that offers alternative selectivity. Phenyl-hexyl or fluorinated phases can provide different pi-pi and dipole-dipole interactions compared to standard C18 columns, which can be effective for separating nitroaromatic isomers.Enhanced resolution due to different interaction mechanisms between the analytes and the stationary phase.
Inadequate Efficiency Use a longer column or a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to increase the number of theoretical plates.Sharper peaks and improved resolution between closely eluting isomers.
Recrystallization

Issue: Compound "oils out" instead of forming crystals.

Potential Cause Troubleshooting Step Expected Outcome
Solution is too Supersaturated Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.Promotes slower crystal growth and prevents the rapid precipitation of the compound as an oil.
Inappropriate Solvent The boiling point of the solvent may be too high, or the compound's melting point is below the boiling point of the solvent. Choose a lower-boiling solvent or a solvent mixture.The compound remains in a solid state during the cooling and crystallization process.

Issue: No crystals form upon cooling.

Potential Cause Troubleshooting Step Expected Outcome
Solution is too Dilute Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.Reaches the point of supersaturation, which is necessary for crystal nucleation and growth.
Lack of Nucleation Sites Scratch the inside of the flask with a glass rod at the surface of the liquid. Alternatively, add a seed crystal of the pure compound if available.Provides a surface for the crystals to begin forming.
Incorrect Solvent Choice The compound is too soluble in the chosen solvent even at low temperatures. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.The difference in solubility at different temperatures drives the crystallization process.

Experimental Protocols

Protocol 1: Optimized Silica Gel Column Chromatography

  • TLC Analysis: Develop a TLC method using a solvent system that gives a retention factor (Rf) of ~0.2-0.3 for the target 4-nitro isomer and shows some separation from other visible spots. A good starting point is a mixture of Dichloromethane and Methanol (e.g., 98:2 v/v).

  • Column Preparation: Dry pack a glass column with silica gel (60 Å, 230-400 mesh). The amount of silica should be 50-100 times the weight of the crude sample.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, pre-adsorb the sample onto a small amount of silica gel ("dry loading").

  • Elution: Begin elution with the solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC.

  • Gradient Elution (if necessary): If the separation is poor, a shallow gradient of increasing polarity can be employed. For example, starting with 100% Dichloromethane and gradually increasing the percentage of Methanol.

Protocol 2: HPLC Method Development for Isomer Separation

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). If separation is not achieved, switch to a Phenyl-Hexyl column.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a linear gradient of 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Optimization: If co-elution occurs, adjust the gradient slope (make it shallower for better resolution) or switch to isocratic elution with the mobile phase composition that provides the best separation.

Protocol 3: Fractional Recrystallization

  • Solvent Screening: Test the solubility of the crude mixture in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the desired isomer is sparingly soluble at low temperatures and highly soluble at high temperatures, while the impurities have different solubility profiles. Good candidates for nitropyridine derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures with hexane or water.

  • Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask.

  • Crystal Collection: Collect the first crop of crystals by filtration.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or TLC.

  • Further Crops: Cool the mother liquor further (e.g., in an ice bath or refrigerator) to obtain subsequent crops of crystals, which may be enriched in the other isomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation start Crude Product (Mixture of Isomers) tlc TLC Analysis start->tlc column Column Chromatography tlc->column Optimize Eluent hplc HPLC Analysis column->hplc Check Purity recrystallization Fractional Recrystallization hplc->recrystallization Purity < 98% pure Pure 4-Nitro Isomer hplc->pure Purity > 98% recrystallization->hplc

Caption: A general experimental workflow for the purification of this compound isomers.

troubleshooting_logic cluster_column Column Chromatography cluster_hplc HPLC cluster_recrystal Recrystallization start Poor Isomer Separation cc_q1 Is TLC separation adequate? start->cc_q1 hplc_q1 Using standard C18 column? start->hplc_q1 rec_q1 Compound oiling out? start->rec_q1 cc_a1_no Optimize solvent system cc_q1->cc_a1_no No cc_a1_yes Check column packing & loading cc_q1->cc_a1_yes Yes hplc_a1_yes Try Phenyl or Fluorinated column hplc_q1->hplc_a1_yes Yes hplc_a1_no Optimize mobile phase (pH, gradient) hplc_q1->hplc_a1_no No rec_a1_yes Use less concentrated solution / slower cooling rec_q1->rec_a1_yes Yes rec_a1_no Screen for a better solvent rec_q1->rec_a1_no No

Caption: A troubleshooting decision tree for the separation of this compound isomers.

improving the regioselectivity of nitration on the pyrrolo[2,3-c]pyridine core

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pyrrolo[2,3-c]pyridine Nitration

Welcome to the technical support center for the regioselective nitration of the pyrrolo[2,3-c]pyridine core, also known as 6-azaindole. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal results in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Which position on the unprotected pyrrolo[2,3-c]pyridine core is most susceptible to electrophilic nitration and why?

A: The C3 position on the pyrrole ring is the most reactive site for electrophilic aromatic substitution. The pyrrolo[2,3-c]pyridine core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The lone pair of electrons on the pyrrole nitrogen atom contributes to the aromaticity and increases the electron density within the pyrrole moiety, making it significantly more reactive towards electrophiles than the pyridine ring.[1][2] Attack at the C3 position leads to a more stable cationic intermediate (arenium ion) compared to attack at other positions.

Q2: What are the common side products or isomers that can be expected during the nitration of 6-azaindole?

A: Besides the desired C3-nitro product, several other isomers and side products can form, depending on the reaction conditions. These may include:

  • C2-nitro isomer: While C3 is generally preferred, some substitution at the C2 position can occur.

  • Pyridine ring nitration: Under forcing conditions, or if the pyrrole ring is deactivated, nitration may occur on the pyridine ring (e.g., at C4 or C7).

  • Dinitration: Over-nitration can lead to the formation of dinitro products, especially if the nitrating agent is in large excess or the reaction temperature is too high.

  • Degradation Products: Harsh nitrating conditions, such as concentrated nitric and sulfuric acids, can lead to oxidation and decomposition of the sensitive azaindole core, resulting in tar formation and low yields.[3]

Q3: How does the choice of nitrating agent affect the regioselectivity and yield?

A: The choice of nitrating agent is critical.

  • Harsh Reagents (e.g., HNO₃/H₂SO₄): This classic combination is highly effective but often too aggressive for the 6-azaindole scaffold, leading to poor yields, decomposition, and potentially a mixture of products.[3]

  • Mild Reagents (e.g., HNO₃ in Ac₂O or TFAA): Reagents like acetyl nitrate or trifluoroacetyl nitrate, generated in situ from nitric acid and an anhydride, are less acidic and generally provide better results for electron-rich heterocycles. They often lead to higher yields and improved regioselectivity for the C3 position under controlled temperatures.[4]

  • Non-acidic Reagents (e.g., NMe₄NO₃/TFAA): For substrates that are highly sensitive to acid, non-metallic and non-acidic conditions can be employed to achieve selective nitration.[4]

Q4: Can I use protecting groups to change the site of nitration?

A: Yes, protecting the pyrrole nitrogen with a strong electron-withdrawing group (EWG) is a key strategy to redirect nitration. By attaching an EWG like a tosyl (Ts), trifluoroacetyl, or Boc group to the N1 position, the electron density of the pyrrole ring is significantly reduced. This deactivation makes the pyrrole ring less reactive than the pyridine ring, thereby promoting electrophilic attack on the pyridine moiety (e.g., C4 or C7 positions).

Troubleshooting Guide

This section addresses specific problems you might encounter during the nitration of the pyrrolo[2,3-c]pyridine core.

Problem 1: Low yield and significant decomposition of my starting material.

  • Question: My reaction mixture turns dark, and I'm isolating very little product along with a lot of insoluble tar. What is causing this and how can I fix it?

  • Answer: This is a classic sign of the reaction conditions being too harsh for the substrate. The combination of strong acid and potent oxidizer is likely destroying the sensitive heterocyclic ring. Follow the logic in the workflow below to solve this issue.

G cluster_workflow Troubleshooting: Low Yield / Decomposition start Problem: Low Yield & Decomposition q1 Are you using HNO₃/H₂SO₄? start->q1 s1 Switch to Milder Conditions: - HNO₃ in Acetic Anhydride (Ac₂O) - NMe₄NO₃ in TFAA - Maintain low temperature (0°C or below) q1->s1 Yes q2 Is the reaction temperature > 0°C? q1->q2 No end Improved Yield & Purity s1->end s2 Maintain Strict Temperature Control: - Use an ice-salt or dry ice-acetone bath - Add nitrating agent dropwise and slowly q2->s2 Yes q2->end No s2->end

Caption: Workflow for addressing low yields and decomposition.

Problem 2: I'm getting a mixture of isomers instead of clean C3-nitration.

  • Question: My NMR analysis shows a mixture of products, likely the C3-nitro and other isomers. How can I improve the regioselectivity for the C3 position?

  • Answer: Poor regioselectivity often arises from reaction conditions that are not optimized. The key variables to control are the nitrating agent and the temperature.

    • Recommendation 1: Use Milder Reagents. As discussed in the FAQs, milder reagents like in situ generated acetyl nitrate are generally more selective. The bulkiness of the electrophile and the nature of the solvent can influence the outcome.

    • Recommendation 2: Lower the Temperature. Running the reaction at 0°C or even lower temperatures (e.g., -20°C) can significantly enhance selectivity by favoring the kinetically preferred product, which is typically the C3 isomer.

    • Recommendation 3: Check Substrate Purity. Ensure your starting 6-azaindole is pure, as impurities can sometimes lead to unexpected side reactions.

Problem 3: I need to install the nitro group on the pyridine ring, not the pyrrole ring.

  • Question: My goal is to synthesize a C4- or C7-nitro-pyrrolo[2,3-c]pyridine, but the reaction always yields the C3-nitro product. How can I reverse the selectivity?

  • Answer: To achieve this, you must deactivate the highly reactive pyrrole ring. This is a common strategy in heterocyclic chemistry. The process involves protecting the pyrrole nitrogen with a potent electron-withdrawing group (EWG), which "pulls" electron density out of the pyrrole ring, making it less nucleophilic. This allows the inherently less reactive pyridine ring to become the site of electrophilic attack.

G cluster_logic Controlling Regioselectivity via N-Protection unprotected Unprotected Pyrrolo[2,3-c]pyridine pyrrole_active Electron-Rich Pyrrole Ring (HIGHLY REACTIVE) unprotected->pyrrole_active pyridine_inactive Electron-Deficient Pyridine Ring (Less Reactive) unprotected->pyridine_inactive c3_nitro Major Product: C3-Nitration pyrrole_active->c3_nitro Electrophile (NO₂⁺) attacks here protected N1-Protected Core (with strong EWG, e.g., -Ts, -COCF₃) pyrrole_deactivated Electron-Poor Pyrrole Ring (DEACTIVATED) protected->pyrrole_deactivated pyridine_active Pyridine Ring (Now More Reactive Site) protected->pyridine_active pyridine_nitro Product: Pyridine Ring Nitration (e.g., C4 or C7) pyridine_active->pyridine_nitro Electrophile (NO₂⁺) attacks here

Caption: Strategy for directing nitration to the pyridine ring.

Quantitative Data Summary

While comprehensive comparative data for the nitration of the parent pyrrolo[2,3-c]pyridine under various conditions is sparse in the literature, the following table summarizes a representative protocol and provides data for the closely related indole scaffold to illustrate key principles.

Table 1: Comparison of Nitration Conditions and Outcomes

Substrate Nitrating Agent / Conditions Major Product(s) Yield Reference
Pyrrolo[2,3-c]pyridine 69% HNO₃ in conc. H₂SO₄, 0°C to RT 3-Nitro -pyrrolo[2,3-c]pyridine 50% [3]
Indole NMe₄NO₃, TFAA in CH₃CN, 0-5°C 3-Nitro indole 85% [4]
N-Boc-Indole NMe₄NO₃, TFAA in CH₃CN, 0-5°C 3-Nitro -N-Boc-indole 68% [4]

| 3-Methylindole | NMe₄NO₃, TFAA in CH₃CN, 0-5°C | No reaction | - |[4] |

This table highlights that while traditional strong acids can work, milder, non-acidic conditions can provide high yields for the C3-nitration of the related indole core, demonstrating a viable alternative to improve yields and reduce degradation.

Experimental Protocols

Protocol 1: C3-Selective Nitration of Pyrrolo[2,3-c]pyridine (6-Azaindole) using Mixed Acid

This protocol is based on a reported literature procedure.[3]

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 69% Nitric Acid (HNO₃) (1.0 eq)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrrolo[2,3-c]pyridine (e.g., 1.0 g, 8.47 mmol) in concentrated sulfuric acid (5 mL).

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add 69% nitric acid (533 mg, 8.47 mmol) dropwise to the solution, ensuring the temperature remains at 0°C.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Allow the mixture to gradually warm to room temperature and continue stirring overnight.

  • Upon reaction completion (monitor by TLC), carefully pour the reaction mixture into ice-cold water (100 mL).

  • Adjust the pH to >7 by carefully adding solid sodium hydroxide powder while cooling the flask in an ice bath.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield 3-nitro-1H-pyrrolo[2,3-c]pyridine as a yellow solid.[3]

Protocol 2: General Procedure for Milder Nitration of an Acid-Sensitive Heterocycle (Adapted for 6-Azaindole)

This protocol is adapted from a procedure for the C3-nitration of indoles under non-acidic conditions and serves as a starting point for optimization.[4]

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine (1.0 eq)

  • Tetramethylammonium Nitrate (NMe₄NO₃) (1.1 eq)

  • Trifluoroacetic Anhydride (TFAA) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • Add 1H-pyrrolo[2,3-c]pyridine (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol) to a dry reaction flask.

  • Add dry acetonitrile (1 mL) to dissolve the solids.

  • Cool the reaction system to 0–5°C in an ice bath.

  • In a separate flask, prepare a solution of trifluoroacetic anhydride (2.0 mmol) in dry acetonitrile (1 mL).

  • Add the TFAA solution dropwise to the cooled reaction mixture.

  • Maintain the reaction temperature at 0–5°C and stir for 4 hours, monitoring progress by TLC.

  • Once the reaction is complete, quench by carefully adding saturated sodium carbonate solution until the pH is basic.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as needed.

References

managing exothermic reactions during the synthesis of 4-nitroazaindoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the synthesis of 4-nitroazaindoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-nitroazaindoles, with a focus on controlling the highly exothermic nitration step.

Q1: My reaction is turning a dark brown or black color and producing a lot of gas. What is happening and what should I do?

A: This indicates a potential runaway reaction. The dark color and gas evolution are signs of decomposition and the formation of side products due to excessive heat.

Immediate Actions:

  • Stop the addition of the nitrating agent immediately.

  • If possible and safe to do so, increase the cooling to the reaction vessel.

  • Be prepared for a rapid increase in temperature and pressure. Have an appropriate fire extinguisher and a blast shield in place.

  • If the reaction appears to be uncontrollable, evacuate the area and alert safety personnel.

Root Cause Analysis:

  • Inadequate Cooling: The cooling bath may not be at a low enough temperature, or the heat transfer from the reaction flask is inefficient.

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it.

  • Incorrect Reagent Concentration: Using a more concentrated nitrating agent than specified can lead to a more vigorous and exothermic reaction.

  • Insufficient Stirring: Poor mixing can create localized "hot spots" where the reaction accelerates uncontrollably.

Q2: The temperature of my reaction is difficult to control and keeps rising above the recommended limit. How can I improve temperature management?

A: Maintaining a stable, low temperature is critical for a safe reaction.

Troubleshooting Steps:

  • Improve Heat Transfer: Ensure the reaction flask is appropriately immersed in the cooling bath. Use a flask of suitable size for the reaction volume to maximize the surface area-to-volume ratio.

  • Slow Down Reagent Addition: Use a syringe pump or a dropping funnel with precise control to add the nitrating agent at a very slow, controlled rate. Monitor the temperature closely during the addition.

  • Pre-cool Reagents: Cool the substrate solution and the nitrating agent to the reaction temperature before mixing.

  • Use a More Dilute System: While this may affect reaction time and yield, using a larger volume of solvent can help to better absorb and dissipate the heat generated.

Q3: My yield of 4-nitroazaindole is very low, or I am isolating a mixture of mono- and di-nitrated products. What could be the cause?

A: Low yield or poor selectivity can be due to several factors related to the reaction conditions.

Possible Causes and Solutions:

  • Reaction Temperature Too High: Elevated temperatures can lead to the formation of undesired side products and decomposition of the desired product. Strict temperature control is crucial.

  • Incorrect Stoichiometry: Carefully check the molar equivalents of your starting materials and nitrating agent. An excess of nitrating agent can lead to di-nitration.

  • Reaction Time: The reaction may not have gone to completion, or it may have proceeded for too long, leading to product degradation. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up Procedure: Ensure that the quenching and extraction steps are performed correctly to minimize product loss.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the synthesis of 4-nitroazaindoles?

A: The primary hazard is the highly exothermic nature of the nitration step. This can lead to a thermal runaway, which is a rapid, uncontrolled increase in temperature and pressure that can result in an explosion and fire. The reagents used, such as fuming nitric acid and concentrated sulfuric acid, are also highly corrosive and toxic.

Q2: What is the recommended temperature for the nitration of azaindoles?

A: The nitration of azaindole derivatives is typically carried out at low temperatures, often between -5 °C and 0 °C, to control the exothermic reaction. The optimal temperature can vary depending on the specific substrate and nitrating agent used.

Q3: Are there safer alternatives to traditional batch nitration for this synthesis?

A: Yes, flow chemistry is a safer alternative for managing highly exothermic reactions. In a flow reactor, small amounts of reactants are continuously mixed and reacted in a temperature-controlled environment. This allows for much better heat transfer and temperature control, significantly reducing the risk of a thermal runaway.

Q4: What personal protective equipment (PPE) should be worn during this procedure?

A: At a minimum, researchers should wear:

  • Flame-resistant lab coat

  • Chemical splash goggles and a face shield

  • Acid-resistant gloves (e.g., butyl rubber or Viton)

  • Appropriate respiratory protection may be necessary depending on the ventilation available.

All work should be performed in a certified chemical fume hood with a blast shield in place.

Quantitative Data

Table 1: Comparison of Reaction Conditions for the Nitration of Azaindole Derivatives

ParameterMethod A: Batch NitrationMethod B: Flow Chemistry
Starting Material 7-Azaindoline7-Azaindole
Nitrating Agent Fuming HNO₃ / Conc. H₂SO₄Acetyl Nitrate (in situ)
Temperature -5 °C to 0 °C10 °C
Addition Time 30-60 minutes (slow, dropwise)5 minutes (residence time)
Reaction Time 1-2 hoursContinuous
Typical Yield 60-75%>85%
Safety Concerns High risk of thermal runawaySignificantly reduced risk

Experimental Protocols

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and equipment. A thorough risk assessment must be conducted before starting any experiment.

Safe Lab-Scale Synthesis of 4-Nitro-7-azaindole (Batch Method)

Materials:

  • 7-Azaindole (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer, and a dropping funnel.

  • Cooling bath (e.g., acetone/dry ice)

  • Blast shield

  • Personal Protective Equipment (as listed in FAQs)

Procedure:

  • Preparation: Set up the reaction apparatus in a chemical fume hood with the blast shield in place. Ensure the cooling bath is at -10 °C.

  • Dissolution: To the three-necked flask, add 7-azaindole and concentrated sulfuric acid. Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Cool the solution to -5 °C using the cooling bath.

  • Nitrating Agent Preparation: In a separate, pre-cooled flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at a temperature below 0 °C.

  • Slow Addition: Slowly add the nitrating mixture to the solution of 7-azaindole via the dropping funnel over a period of at least 30 minutes. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -5 °C to 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is also exothermic and must be done with caution.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

ExothermicReactionWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase start Start: Plan Synthesis risk_assessment Conduct Thorough Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe setup Set Up Apparatus in Fume Hood with Blast Shield ppe->setup cool_substrate Cool Substrate Solution to -5°C setup->cool_substrate slow_addition Slowly Add Nitrating Agent (Maintain T < 0°C) cool_substrate->slow_addition monitor Monitor Temperature Continuously slow_addition->monitor stir Stir at -5°C to 0°C Monitor by TLC slow_addition->stir Addition Complete temp_check Temperature Stable? monitor->temp_check runaway Potential Runaway! STOP ADDITION Increase Cooling temp_check->runaway No proceed Continue Addition temp_check->proceed Yes runaway->cool_substrate Stabilized proceed->slow_addition quench Slowly Quench on Ice stir->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Organic Solvent neutralize->extract finish Purify Product extract->finish

Caption: Workflow for Safely Managing Exothermic Nitration.

TroubleshootingLogic start Problem Encountered issue What is the primary issue? start->issue temp_issue Poor Temperature Control issue->temp_issue Temp. Rising yield_issue Low Product Yield issue->yield_issue Low Yield runaway_issue Signs of Runaway (Gas, Color Change) issue->runaway_issue Runaway check_cooling Is cooling bath adequate? temp_issue->check_cooling check_addition Is addition rate too fast? check_cooling->check_addition Yes check_stirring Is stirring efficient? check_addition->check_stirring Yes solution1 Improve Heat Transfer Slow Addition Rate Ensure Good Mixing check_stirring->solution1 Yes check_temp Was temperature too high? yield_issue->check_temp check_time Was reaction time optimal? check_temp->check_time No check_workup Was work-up procedure correct? check_time->check_workup No solution2 Strict Temp. Control Monitor Reaction Progress Review Work-up check_workup->solution2 No action1 Immediately Stop Addition runaway_issue->action1 action2 Increase Cooling action1->action2 action3 Prepare for Evacuation action2->action3

Caption: Troubleshooting Logic for Nitration of Azaindoles.

Technical Support Center: Overcoming Poor Solubility of 4-nitro-1H-pyrrolo[2,3-c]pyridine in Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-nitro-1H-pyrrolo[2,3-c]pyridine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 4-nitro-1H-pyrrolo[2,at-c]pyridine poorly soluble in many common organic solvents?

A1: The poor solubility of this compound can be attributed to its rigid, planar heterocyclic structure, the presence of a highly polar nitro group, and the potential for strong intermolecular interactions such as hydrogen bonding and π-π stacking. These factors contribute to a high lattice energy in the solid state, making it difficult for solvent molecules to effectively solvate the compound.

Q2: What are the initial steps to address the poor solubility of this compound in a reaction?

A2: A systematic approach is recommended. Start by conducting a solvent screening to identify a suitable solvent or solvent system. If a single solvent is inadequate, explore the use of co-solvents, heating, or solubility-enhancing additives. It is crucial to balance solubility with reaction compatibility, ensuring the chosen conditions do not adversely affect the reactants, reagents, or the desired product.

Q3: Can pH modification be used to improve the solubility of this compound?

A3: Adjusting the pH can be an effective strategy for ionizable compounds.[1][2] While this compound is a weakly basic compound, protonation of the pyridine nitrogen under acidic conditions may enhance its solubility in polar protic solvents. Conversely, deprotonation of the pyrrole N-H under strongly basic conditions could also increase solubility. However, the compatibility of acidic or basic conditions with the specific reaction chemistry must be carefully evaluated.

Q4: Are there any specific solvent systems that are commonly used for similar nitro-heterocyclic compounds?

A4: For reactions involving nitro-aromatic compounds, polar aprotic solvents are often employed.[3] Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and 1,4-dioxane have been used in the synthesis of related pyrrolopyridine derivatives.[3][4] Additionally, the use of co-solvents, such as adding a protic solvent like ethanol or methanol to a primary solvent like THF, can sometimes improve solubility.[5][6]

Q5: When should I consider using solubility-enhancing agents?

A5: If solvent-based approaches are insufficient or incompatible with your reaction, consider using solubility-enhancing agents. These can include surfactants, which form micelles to encapsulate the compound, or complexing agents like cyclodextrins.[1][2][7] This approach is particularly common in pharmaceutical formulation but can be adapted for reaction chemistry if the agent does not interfere with the desired transformation.

Troubleshooting Guides

Issue 1: Incomplete reaction due to poor solubility of this compound.

Possible Causes:

  • Insufficient solvation of the starting material.

  • Precipitation of the starting material during the reaction.

  • Low effective concentration of the dissolved reactant.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents. (See Experimental Protocol 1).

  • Co-solvent System: If a single solvent is not effective, try a binary or ternary solvent mixture. A common strategy is to mix a good solvent with a less polar co-solvent that is miscible.

  • Increase Temperature: Gently heating the reaction mixture can significantly increase solubility. Monitor for any potential degradation of starting materials or products at elevated temperatures. Reactions with some aromatic nitro compounds may require heating to around 50°C.[5]

  • Use of Additives: In cases where solvent and temperature adjustments are not sufficient, consider the addition of a phase-transfer catalyst or a solubilizing agent that is inert to the reaction conditions.

Issue 2: Reaction works at a small scale but fails upon scale-up due to solubility issues.

Possible Causes:

  • Mass transfer limitations become more pronounced at a larger scale.

  • Inefficient mixing leading to localized areas of high concentration and precipitation.

  • Slower heat transfer on a larger scale affecting solubility.

Troubleshooting Steps:

  • Optimize Agitation: Ensure vigorous and efficient stirring to maintain a homogeneous suspension.

  • Slow Addition: Add the poorly soluble reactant portion-wise or as a slurry in a suitable solvent to maintain a low, steady concentration in the reaction mixture.

  • Solvent Volume: Increase the solvent volume to reduce the overall concentration of the reactants. While this may slow down the reaction rate, it can prevent precipitation.

  • Re-evaluate Solvent System: A solvent system that works on a small scale may not be optimal for larger scales. Revisit the solvent screening with consideration for factors like boiling point, viscosity, and cost at a larger scale.

Data Presentation

Table 1: Comparison of Solubilization Strategies

StrategyAdvantagesDisadvantagesConsiderations
Solvent Screening Simple to implement; identifies optimal single solvent.May not yield a suitable solvent for highly insoluble compounds.Test a wide range of solvent polarities.
Co-solvent Systems Can fine-tune solvent polarity; often improves solubility significantly.[1]Can complicate solvent removal; potential for selective precipitation.Ensure miscibility of co-solvents at the reaction temperature.
Heating Often provides a significant increase in solubility.Potential for thermal degradation of reactants or products; increased energy consumption.Determine the thermal stability of all components.
pH Adjustment Can dramatically increase solubility for ionizable compounds.[1][2]Requires acidic or basic conditions that may not be compatible with the reaction.Evaluate the pKa of the compound and the stability of reactants to pH changes.
Solubilizing Agents Can be very effective for highly insoluble compounds.[1][8]Potential for interference with the reaction; can complicate product purification.Screen for inertness of the agent under reaction conditions.
Solid Dispersions Enhances the dissolution rate by dispersing the compound in a carrier.[8][9]More common in formulation than in synthesis; requires extra preparation steps.Carrier must be soluble in the reaction solvent and inert.

Experimental Protocols

Protocol 1: Solvent Screening for this compound

Objective: To qualitatively and quantitatively assess the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Selection of solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), 1,4-Dioxane, Water).

Procedure:

  • Qualitative Assessment:

    • Add approximately 1-2 mg of this compound to a series of vials.

    • Add 1 mL of each test solvent to the respective vials.

    • Vortex or stir the vials at room temperature for 5 minutes.

    • Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."

  • Quantitative Assessment (for promising solvents):

    • Accurately weigh a known amount of this compound (e.g., 10 mg) into a vial.

    • Add a small volume of the selected solvent (e.g., 0.5 mL) and stir vigorously.

    • Continue to add small, known volumes of the solvent incrementally until complete dissolution is observed.

    • Calculate the approximate solubility in mg/mL.

    • If solubility is still low, repeat the process at an elevated temperature (e.g., 50 °C), ensuring the vial is sealed to prevent solvent evaporation.

Visualizations

Caption: Decision workflow for addressing poor solubility.

signaling_pathway cluster_solid Solid State cluster_solution Solution State cluster_factors Influencing Factors Compound_Solid This compound (Solid) Compound_Solvated Solvated Compound Compound_Solid->Compound_Solvated Dissolution Solvent Solvent Choice Solvent->Compound_Solvated Temperature Temperature Temperature->Compound_Solvated pH pH pH->Compound_Solvated Additives Additives Additives->Compound_Solvated

Caption: Factors influencing the dissolution of this compound.

References

Technical Support Center: Grignard Reactions for Substituted Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted azaindoles using Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction for the synthesis of a substituted azaindole is not initiating. What are the common causes?

A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Common causes for failure to initiate include:

  • Presence of moisture: Grignard reagents are extremely reactive towards protic sources, including water. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.[1][2][3]

  • Inactive magnesium surface: The magnesium metal surface can be coated with a layer of magnesium oxide, which prevents the reaction. Activation of the magnesium is crucial. This can be achieved by methods such as crushing the magnesium turnings, using a crystal of iodine, or adding a small amount of 1,2-dibromoethane.[1]

  • Purity of reagents: The alkyl or aryl halide must be pure and dry. Impurities can inhibit the reaction.

  • Solvent choice: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential as they stabilize the Grignard reagent.[1][4]

Q2: I'm observing very low yields in my Grignard reaction with a haloazaindole. What are the likely reasons?

A2: Low yields are a frequent issue and can stem from several factors:

  • Deprotonation of the azaindole N-H: The N-H proton of the azaindole ring is acidic and will be readily deprotonated by the highly basic Grignard reagent. This consumes the Grignard reagent and forms an unreactive magnesium salt of the azaindole. To circumvent this, N-protection of the azaindole is highly recommended.[5]

  • Side reactions: Grignard reagents can participate in side reactions such as homo-coupling of the Grignard reagent or reaction with other functional groups on the azaindole substrate.

  • Reaction temperature: The optimal temperature can be substrate-dependent. While some reactions proceed well at room temperature, others may require cooling to minimize side reactions or heating to facilitate the reaction.

  • Stoichiometry: An insufficient amount of the Grignard reagent can lead to incomplete conversion. It is common to use an excess of the Grignard reagent.[6]

Q3: What are suitable protecting groups for the azaindole nitrogen in a Grignard reaction?

A3: The choice of a protecting group is critical. It must be stable to the strongly basic and nucleophilic Grignard reagent and easily removable after the reaction. Suitable protecting groups include:

  • Silyl ethers: These are generally stable to Grignard reagents.[7]

  • Benzyl groups: These can be used but require hydrogenolysis for removal.[5]

  • Boc (tert-butyloxycarbonyl) group: While containing a carbonyl, its reactivity can sometimes be managed, but it is generally not ideal.

  • Sulfonyl or Tosylate groups: There are conflicting reports on their stability towards Grignard reagents, so their use should be carefully evaluated for the specific reaction conditions.[5]

Q4: Can I use Grignard reagents with azaindoles that have other functional groups?

A4: This depends on the nature of the functional group. Grignard reagents will react with acidic protons (e.g., -OH, -NH₂, -COOH) and electrophilic functional groups like esters, ketones, aldehydes, and nitriles.[4][8][9] If your azaindole substrate contains such groups, they must be protected prior to the Grignard reaction.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reaction does not start (no color change, no exotherm) Presence of water in glassware or solvent.Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents.[1][3]
Inactive magnesium surface (oxide layer).Activate magnesium by adding a crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.[1]
Impure starting halide.Purify the alkyl/aryl halide before use.
Low yield of desired substituted azaindole Deprotonation of the azaindole N-H proton.Protect the azaindole nitrogen with a suitable protecting group (e.g., silyl ether, benzyl).[5]
Side reactions (e.g., Wurtz coupling).Add the alkyl/aryl halide slowly to the magnesium suspension to maintain a low concentration.
Grignard reagent decomposition.Ensure the reaction is maintained under a strict inert atmosphere. Avoid overheating.
Incomplete reaction.Use a slight excess of the Grignard reagent (1.1-1.5 equivalents). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Formation of multiple products Reaction with other functional groups on the azaindole.Protect any reactive functional groups on the azaindole substrate before the Grignard reaction.[7]
Over-reaction (e.g., with an ester to form a tertiary alcohol).This is a known reactivity pattern for Grignard reagents with esters.[8] If a ketone is the desired product from an ester, consider using a Weinreb amide.[10]
Isomerization of the product.Optimize the work-up conditions, potentially using a buffered aqueous solution for quenching.

Experimental Protocols

General Protocol for N-Protection of a Haloazaindole
  • Dissolution: Dissolve the haloazaindole in a suitable anhydrous solvent (e.g., THF, DMF) in a flame-dried flask under an inert atmosphere.

  • Deprotonation: Add a strong base (e.g., NaH, LiHMDS) portion-wise at 0 °C and stir for 30-60 minutes until gas evolution ceases.

  • Addition of Protecting Group: Add the protecting group precursor (e.g., a silyl chloride or benzyl bromide) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Purification: Purify the N-protected haloazaindole by column chromatography.

General Protocol for Grignard Reaction with an N-Protected Haloazaindole
  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of the alkyl/aryl halide in anhydrous diethyl ether or THF via the dropping funnel.

    • Once the reaction initiates (indicated by a color change and/or gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with N-Protected Haloazaindole:

    • In a separate flame-dried flask, dissolve the N-protected haloazaindole in anhydrous THF under an inert atmosphere.

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the solution of the N-protected haloazaindole via a cannula or syringe.

    • Stir the reaction mixture at the chosen temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Allow the reaction to warm to room temperature.

  • Work-up and Deprotection:

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

    • If necessary, proceed with the deprotection of the N-protecting group using appropriate conditions.

    • Purify the final substituted azaindole product by column chromatography or recrystallization.

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dry_glassware Flame-dry glassware under inert atmosphere start->dry_glassware add_mg Add Mg turnings and activating agent dry_glassware->add_mg initiate Initiate Grignard formation add_mg->initiate prep_halide Prepare solution of alkyl/aryl halide in anhydrous ether/THF prep_halide->initiate prep_azaindole Prepare solution of N-protected haloazaindole in anhydrous THF add_grignard Add Grignard reagent to azaindole solution (controlled temperature) prep_azaindole->add_grignard form_grignard Form Grignard reagent (reflux) initiate->form_grignard form_grignard->add_grignard react Stir until completion add_grignard->react quench Quench with aq. NH4Cl react->quench extract Extract with organic solvent quench->extract dry_purify Dry and purify extract->dry_purify deprotect N-deprotection (if necessary) dry_purify->deprotect final_product Final Substituted Azaindole dry_purify->final_product if no deprotection deprotect->final_product

Caption: Experimental workflow for the synthesis of substituted azaindoles via Grignard reaction.

Troubleshooting_Grignard_Azaindole cluster_initiation Initiation Problems cluster_reaction_issues Reaction Issues cluster_side_products Side Product Formation start Low or No Product check_moisture Check for moisture in glassware and solvents start->check_moisture activate_mg Activate Mg surface (Iodine, 1,2-dibromoethane) check_moisture->activate_mg Yes dry_reagents Ensure anhydrous reagents and solvents check_moisture->dry_reagents No check_protection Is N-H protected? activate_mg->check_protection dry_reagents->check_protection protect_nh Protect N-H of azaindole check_protection->protect_nh No optimize_temp Optimize reaction temperature check_protection->optimize_temp Yes protect_nh->optimize_temp check_stoichiometry Check stoichiometry of Grignard reagent optimize_temp->check_stoichiometry slow_addition Slow addition of halide for Grignard formation check_stoichiometry->slow_addition protect_fg Protect other reactive functional groups slow_addition->protect_fg solution Improved Yield protect_fg->solution

Caption: Troubleshooting decision tree for Grignard reactions in azaindole synthesis.

References

Technical Support Center: Stability of 4-nitro-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 4-nitro-1H-pyrrolo[2,3-c]pyridine derivatives. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound derivative is showing signs of degradation upon storage. What are the likely causes?

A1: Derivatives of this compound can be susceptible to several degradation pathways. Based on studies of structurally related pyrrolopyridine and nitroaromatic compounds, the most common causes of instability are:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the breakdown of the molecule. Similar heterocyclic systems, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, have been shown to be photolabile[1].

  • Hydrolysis: The compound may be unstable in aqueous solutions, especially under acidic or alkaline conditions. Pyrrolo[3,4-c]pyridine-1,3-dione derivatives have demonstrated extreme instability in alkaline environments and lability in acidic media[1].

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can cause degradation. The sensitivity to oxidation can be influenced by the specific substituents on the molecule[1].

  • Thermal Stress: High temperatures during storage or processing can induce thermal decomposition. The thermal stability of heterocyclic compounds can be influenced by substituents, with some chlorine-substituted compounds showing increased stability[2].

Troubleshooting Steps:

  • Protect from Light: Store the compound in amber vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions where possible.

  • Control pH: If in solution, maintain a neutral pH using appropriate buffer systems. Avoid strongly acidic or basic conditions.

  • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.

  • Temperature Control: Store the compound at recommended temperatures, typically in a refrigerator or freezer, and avoid repeated freeze-thaw cycles.

Q2: I am observing a change in the color of my compound over time. What does this indicate?

A2: A color change, often to a darker shade, is a common indicator of chemical degradation, particularly for nitroaromatic compounds. This could be due to the formation of degradation products with different chromophores. It is recommended to re-analyze the sample using techniques like HPLC to assess its purity and identify any new peaks corresponding to degradation products.

Q3: How can I improve the stability of my this compound derivative in a formulation?

A3: Several formulation strategies can enhance the stability of your compound:

  • Excipient Selection:

    • Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to mitigate oxidative degradation.

    • Chelating Agents: Use chelating agents like EDTA to bind metal ions that can catalyze degradation reactions.

    • pH Modifiers: Employ buffering agents to maintain a stable pH in liquid formulations.

  • Solid-State Modifications:

    • Salt Formation: Converting the compound to a more stable salt form can improve its overall stability.

    • Co-crystallization: Forming co-crystals with a suitable conformer can enhance stability.

  • Encapsulation:

    • Microencapsulation: Enclosing the active pharmaceutical ingredient (API) in a protective polymer shell can shield it from environmental factors.

    • Lyophilization (Freeze-Drying): For sensitive compounds in solution, lyophilization can create a more stable solid form by removing water.

  • Packaging:

    • Utilize light-resistant and moisture-proof packaging. For highly sensitive compounds, single-dose packaging can prevent repeated exposure to environmental conditions.

Q4: Are there any specific structural modifications to the this compound core that might improve stability?

A4: While specific data on this compound is limited, studies on related heterocyclic systems offer some insights. For instance, the introduction of a carbonyl group to an aliphatic chain and a tetrafluoromethyl group to a phenyl ring has been shown to stabilize a pyrrolo[3,4-c]pyridine-1,3-dione molecule against hydrolysis and oxidation, although it increased sensitivity to light[1]. The addition of a methyl group to the pyridine ring of some pyrrolo[3,4-c]pyridine derivatives has been selected for its potential to improve metabolic stability[3]. However, any structural modification will require a careful assessment of its impact on the compound's biological activity.

Quantitative Data Summary

ConditionObservation on Pyrrolo[3,4-c]pyridine-1,3-dione DerivativesReference
Photostability Photolabile in both solution and solid phase upon exposure to 6.0x10⁶ and 1.2x10⁶ lux·h of light.[1]
Hydrolytic Stability (pH) Extremely unstable in alkaline medium (e.g., 0.1 M NaOH), labile in acidic medium (e.g., 0.1 M HCl), and stable in neutral medium (water).[1]
Oxidative Stability Sensitivity to oxidizing agents (e.g., H₂O₂) is dependent on the chemical structure.[1]
Thermal Stability Generally stable at elevated temperatures, but specific decomposition temperatures vary with structure. For some heterocyclic compounds, decomposition begins above 250 °C.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for assessing the stability of a this compound derivative under stress conditions, based on ICH guidelines and methodologies applied to similar compounds[1].

Objective: To identify potential degradation pathways and the intrinsic stability of the drug substance.

Materials:

  • This compound derivative

  • HPLC grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Keep the solution at 80°C for 2 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 30 minutes.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a petri dish.

    • Expose to 105°C in an oven for 24 hours.

    • Prepare a solution of the stressed solid at 0.1 mg/mL for HPLC analysis.

  • Photostability (Solid State):

    • Place a thin layer of the solid compound in a quartz petri dish.

    • Expose to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Prepare a solution of the stressed solid at 0.1 mg/mL for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution to determine the percentage of degradation and the formation of any degradation products.

Visualizations

G Hypothetical Degradation Pathway for this compound A This compound Derivative B Photodegradation Product (e.g., Ring Cleavage/Rearrangement) A->B Light (UV/Vis) C Hydrolysis Product (e.g., Denitration or Ring Opening) A->C H₂O (Acid/Base) D Oxidation Product (e.g., N-oxide) A->D [O] (e.g., H₂O₂) E Reduction Product (e.g., 4-amino derivative) A->E Reducing Agent/ Microbial Degradation

Caption: Hypothetical degradation pathways for this compound derivatives.

G Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound derivative B Acid Hydrolysis (0.1M HCl, 80°C) A->B C Alkaline Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Photolysis (ICH Q1B) A->E F Thermal Stress (Solid, 105°C) A->F G Neutralize & Dilute Samples B->G C->G D->G H Analyze by Stability-Indicating HPLC Method E->H F->H G->H I Compare with Control (Quantify Degradation) H->I J Characterize Degradants (LC-MS/MS, NMR) I->J G Decision Tree for Stabilization Strategy A Instability Observed in This compound Derivative B Identify Primary Degradation Pathway A->B C Photodegradation B->C Light D Hydrolysis B->D pH/Water E Oxidation B->E Oxygen F Use Light-Resistant Packaging (Amber vials, Blisters) C->F G Formulate as Solid Dosage Form (e.g., Lyophilized powder) D->G H Control pH with Buffers (Target Neutral pH) D->H I Add Antioxidants (e.g., BHT) & Chelating Agents (e.g., EDTA) E->I J Package under Inert Gas (Nitrogen/Argon) E->J

References

Technical Support Center: Analytical Methods for Detecting Impurities in 4-Nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitro-1H-pyrrolo[2,3-c]pyridine. The information provided is designed to assist in the development and execution of analytical methods for impurity detection and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for identifying and quantifying impurities in this compound?

A1: The most common and effective analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the structural elucidation of unknown impurities.[2][3]

  • HPLC (with UV or PDA detection): This is the workhorse for separation and quantification of non-volatile impurities.

  • GC-MS: This is ideal for the analysis of volatile impurities, such as residual solvents from the synthesis process.[1]

  • LC-MS: This technique is highly sensitive and provides molecular weight information, which is critical for the identification of unknown impurities and degradation products.[1][4][5]

  • NMR Spectroscopy: Used to definitively determine the chemical structure of isolated impurities.[2][3][6]

Q2: What are the likely impurities to be found in a sample of this compound?

A2: Impurities in this compound can originate from the synthesis process or from degradation.

  • Synthesis-Related Impurities:

    • Starting materials: Unreacted precursors used in the synthesis.

    • Intermediates: Compounds formed during the synthetic route that are not fully converted to the final product.

    • By-products: Unwanted products from side reactions.

  • Degradation Products:

    • Reduction of the nitro group: Formation of 4-amino-1H-pyrrolo[2,3-c]pyridine or intermediate nitroso and hydroxylamine species.

    • Hydrolysis: Cleavage of parts of the molecule if exposed to acidic or basic conditions.

    • Photodegradation: Degradation upon exposure to light, which is common for nitroaromatic compounds.[7]

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[7] The sample should be subjected to a variety of stress conditions, including:

  • Acidic hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Basic hydrolysis: e.g., 0.1 M NaOH at 60°C.

  • Oxidative degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal degradation: e.g., heating the solid sample at 105°C.

  • Photodegradation: e.g., exposing the sample to UV light (254 nm) and visible light.

Samples should be analyzed by a suitable stability-indicating method (e.g., HPLC) at various time points to track the formation of degradation products.

Troubleshooting Guides

Issue 1: Poor peak shape (tailing or fronting) for the main peak in HPLC analysis.

  • Question: My this compound peak is showing significant tailing in my reverse-phase HPLC method. What could be the cause and how can I fix it?

  • Answer:

    • Secondary Interactions: The basic nature of the pyridine ring can lead to interactions with residual silanols on the silica-based column.

      • Solution: Use a base-deactivated column or add a small amount of a competing base, like triethylamine, to the mobile phase. Lowering the mobile phase pH to fully protonate the analyte can also help.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Column Degradation: The column may be degrading due to extreme pH or temperature.

      • Solution: Ensure the mobile phase pH is within the column's recommended range and operate at a stable temperature. Replace the column if it is old or has been used extensively with aggressive mobile phases.

Issue 2: I am seeing unexpected peaks in my chromatogram.

  • Question: I have unexpected peaks in my HPLC chromatogram that are not present in my reference standard. What are they and where could they be coming from?

  • Answer:

    • Contamination: The peaks could be from a contaminated mobile phase, glassware, or the HPLC system itself.

      • Solution: Prepare fresh mobile phase, thoroughly clean all glassware, and purge the HPLC system. Run a blank gradient to see if the peaks persist.

    • Degradation: The compound may be degrading in the sample solution.

      • Solution: Prepare fresh samples and analyze them immediately. Protect the sample from light and extreme temperatures. Consider using an amber vial.

    • Carryover: Residual sample from a previous injection can appear as ghost peaks.

      • Solution: Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.

Issue 3: I am having difficulty identifying an unknown impurity by LC-MS.

  • Question: I have an unknown impurity peak in my LC-MS analysis of this compound, but the fragmentation pattern is not clear. How can I get more structural information?

  • Answer:

    • Optimize MS/MS Parameters: The collision energy in MS/MS is critical for obtaining informative fragment ions.

      • Solution: Perform a collision energy ramp to find the optimal energy that produces a range of fragment ions.

    • Consider Different Ionization Modes: If you are using electrospray ionization (ESI), try both positive and negative ion modes.

      • Solution: Some impurities may ionize more efficiently in one mode over the other, providing a cleaner mass spectrum.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement.

      • Solution: Use a TOF or Orbitrap mass spectrometer to obtain an accurate mass of the parent ion and its fragments. This allows for the determination of the elemental composition, which is a powerful tool for structure elucidation.

    • Isolate the Impurity: If the impurity is present at a sufficient level, consider isolating it using preparative HPLC.

      • Solution: The isolated impurity can then be analyzed by NMR for definitive structural identification.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 310 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of acetonitrile and water.

Protocol 2: GC-MS Method for Residual Solvents
  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • Injector Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Scan Range: 35-350 amu

  • Sample Preparation: Dissolve 50 mg of this compound in 1 mL of a suitable solvent (e.g., DMSO) that is not expected to be a residual solvent.

Data Presentation

Table 1: Hypothetical HPLC Data for this compound and Potential Impurities

CompoundRetention Time (min)Relative Retention Time
Impurity A (Starting Material)4.50.41
Impurity B (By-product)8.20.75
This compound11.01.00
Impurity C (Degradant)13.51.23

Table 2: Hypothetical LC-MS Data for Potential Impurities

ImpurityProposed Structure[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
4-amino-1H-pyrrolo[2,3-c]pyridineReduction of nitro group148.07131.04, 121.06
4-nitroso-1H-pyrrolo[2,3-c]pyridineIntermediate in reduction162.05132.05, 116.05
Starting Material XPrecursor in synthesis122.1295.06, 78.05

Visualizations

impurity_analysis_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_reporting Reporting Sample Test Sample of this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC_UV HPLC-UV for quantification Dissolution->HPLC_UV LC_MS LC-MS for identification Dissolution->LC_MS GC_MS GC-MS for volatile impurities Dissolution->GC_MS Quantification Quantify known impurities HPLC_UV->Quantification Identification Identify unknown impurities LC_MS->Identification Report Generate impurity profile report Quantification->Report Structure_Elucidation Structure elucidation (NMR, HRMS) Identification->Structure_Elucidation Structure_Elucidation->Report

Caption: Workflow for impurity analysis of this compound.

hplc_troubleshooting Start Unexpected peak in HPLC chromatogram CheckBlank Inject a solvent blank? Start->CheckBlank PeakPresentBlank Peak is present CheckBlank->PeakPresentBlank Yes PeakNotPresentBlank Peak is not present CheckBlank->PeakNotPresentBlank No SourceContamination Source is mobile phase, system, or solvent PeakPresentBlank->SourceContamination CheckCarryover Inject blank after a sample? PeakNotPresentBlank->CheckCarryover Carryover Carryover from previous injection CheckCarryover->Carryover Yes SampleDegradation Sample degradation CheckCarryover->SampleDegradation No

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

Validation & Comparative

comparative analysis of different synthetic methods for 4-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Heterocyclic Scaffold

4-nitro-1H-pyrrolo[2,3-c]pyridine, also known as 4-nitro-5-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The efficient and scalable synthesis of this scaffold is crucial for the exploration of its therapeutic potential. This guide provides a comparative analysis of different synthetic methods for this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

The synthesis of the this compound core can be broadly approached through two main strategies:

  • Construction of the pyrrole ring onto a pre-functionalized pyridine: This is a common approach that utilizes readily available substituted pyridines as starting materials.

  • Modification of a pre-existing pyrrolo[2,3-c]pyridine scaffold: This involves the introduction of the nitro group onto the parent heterocycle, often requiring careful control of regioselectivity.

This guide will focus on a prominent example of the first strategy, the Batcho-Leimgruber indole synthesis, adapted for the azaindole core. While direct nitration of 1H-pyrrolo[2,3-c]pyridine represents the second strategy, regioselectivity can be a challenge, often leading to a mixture of isomers. For the purpose of a clear comparative analysis, we will detail a reliable de novo synthesis.

Method 1: Batcho-Leimgruber Synthesis Approach

The Batcho-Leimgruber synthesis is a powerful method for the construction of indole and azaindole ring systems. This approach involves the condensation of a substituted o-nitrotoluene analog with a formamide acetal, followed by reductive cyclization of the resulting enamine. For the synthesis of this compound, the key starting material is 4-methyl-3-nitropyridine.

Experimental Protocol:

Step 1: Synthesis of 1-(2-(dimethylamino)vinyl)-4-methyl-3-nitropyridine

To a solution of 4-methyl-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is added. The reaction mixture is heated at 110 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

The crude enamine from the previous step is dissolved in a mixture of ethanol and water. Iron powder (5.0 eq) and ammonium chloride (5.0 eq) are added, and the mixture is heated at reflux for 4 hours. The reaction is then cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Comparative Data

The following table summarizes the key quantitative data for the described synthetic method. It is important to note that yields can vary depending on the scale of the reaction and the purity of the starting materials and reagents.

MethodStarting MaterialKey ReagentsReaction StepsOverall YieldPurityKey AdvantagesKey Disadvantages
Batcho-Leimgruber4-methyl-3-nitropyridineDMF-DMA, Fe, NH₄Cl2ModerateHighGood regioselectivity, readily available starting materials.Requires relatively high temperatures and long reaction times.

Visualizing the Synthetic Pathway

To better understand the flow of the synthetic process, the following diagrams illustrate the key transformations.

Batcho_Leimgruber_Synthesis start 4-Methyl-3-nitropyridine enamine 1-(2-(dimethylamino)vinyl)-4-methyl-3-nitropyridine start->enamine DMF-DMA, 110 °C product This compound enamine->product Fe, NH4Cl, EtOH/H2O, Reflux

Caption: Batcho-Leimgruber synthesis of this compound.

Conclusion

The Batcho-Leimgruber approach provides a reliable and regioselective method for the synthesis of this compound from a commercially available starting material. While the reaction conditions are somewhat harsh, the methodology is robust and offers a clear pathway to the desired product. For research and development purposes where regiochemical control is paramount, this method stands as a strong choice. Further optimization of reaction conditions, such as exploring alternative reducing agents or microwave-assisted heating, could potentially improve yields and reduce reaction times. This guide serves as a foundational resource for chemists and pharmacologists working with this important heterocyclic scaffold, enabling further advancements in drug discovery and development.

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography versus other common analytical techniques for the structural validation of 4-nitro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry.

While single-crystal X-ray crystallography remains the gold standard for providing definitive atomic coordinates, its application can be limited by the availability of suitable crystalline material. In the absence of publicly available crystallographic data for this compound, this guide will compare the structural insights that can be obtained from this technique (based on closely related structures) with those derived from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will use data from a closely related isomer, 6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, to illustrate the power of these alternative methods.

Comparative Analysis of Structural Validation Techniques

The table below summarizes the type of structural information that can be obtained for this compound and its analogues using different analytical methods.

Analytical Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Provides an unambiguous and complete molecular structure.Requires a single crystal of suitable size and quality, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity between atoms through scalar couplings, and spatial proximity through the Nuclear Overhauser Effect (NOE).Provides detailed information about the molecular structure in solution, which can be more biologically relevant. Does not require crystallization.Does not provide precise bond lengths and angles. Structure is inferred from spectral data.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS), and information about the molecule's fragmentation pattern, which can help to identify structural motifs.Extremely sensitive, requires very small amounts of sample. Provides definitive molecular formula.Does not provide information on stereochemistry or the 3D arrangement of atoms.

Illustrative Data from a 4-Nitro-pyrrolopyridine Analogue

To demonstrate the utility of NMR and MS in the absence of X-ray data for the target compound, we present data for a structurally similar molecule, 6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[1]

NMR Spectroscopic Data
Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H9.14sPyridine H
¹H8.32d8.7Nitrophenyl H
¹H8.19d8.7Nitrophenyl H
¹H7.87sPyrrole H
¹H7.47d3.1Pyrrole H
¹H6.88d3.0Pyrrole H
¹H6.70sTrimethoxyphenyl H
¹H3.96sOCH₃
¹H3.92sOCH₃
¹³C162.10, 154.21, 147.70, 143.23, 141.03, 138.05, 133.54, 131.61, 127.68, 126.13, 125.56, 124.13, 115.66, 103.93, 103.29, 102.69, 61.08, 56.50Aromatic and methoxy carbons
High-Resolution Mass Spectrometry (HRMS) Data
Ionization Mode Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
ESI406.1403406.1403

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key experiments discussed.

Single-Crystal X-ray Diffraction
  • Crystal Growth: A suitable single crystal of the compound is typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a solvent compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) to promote protonation.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental processes for structural validation.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Xray X-ray Crystallography Purification->Xray Crystal Growth NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS

Caption: Workflow for the synthesis and structural validation of this compound.

xray_workflow start Single Crystal data_collection X-ray Diffraction Data Collection start->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Caption: Step-by-step process of X-ray crystallography for structure determination.

References

Comparative Analysis of Structure-Activity Relationships of Pyrrolopyridine Derivatives: A Guide for the Exploration of 4-Nitro-1H-pyrrolo[2,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of 4-nitro-1H-pyrrolo[2,3-c]pyridine derivatives is not currently available in the published literature. This guide therefore provides a comparative analysis of structurally related pyrrolopyridine isomers and nitro-substituted analogs to inform future research and highlight potential SAR trends for the target scaffold.

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with indole and purine systems.[1] Derivatives of various pyrrolopyridine isomers have shown a wide range of biological activities, including kinase inhibition, anticancer properties, and modulation of G-protein coupled receptors.[2][3][4] The introduction of a nitro group, a strong electron-withdrawing moiety, can significantly influence the physicochemical properties and biological activity of a molecule, often enhancing its potency or modulating its mechanism of action.[5][6] This guide synthesizes SAR data from related pyrrolopyridine series to provide a predictive framework for the development of novel this compound derivatives.

Comparative SAR of Bioactive Pyrrolopyridine Scaffolds

The position of the nitrogen atom in the pyridine ring of the pyrrolopyridine core is a critical determinant of biological activity and target selectivity. The following table summarizes the activity of various pyrrolopyridine isomers to provide a basis for comparison.

ScaffoldTarget/ActivityKey SAR FindingsReference
1H-pyrrolo[2,3-b]pyridine (7-Azaindole) CDK8 InhibitorA 3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide derivative showed potent activity (IC50 = 48.6 nM).[7][7]
TNIK Inhibitor1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent TNIK inhibition with IC50 values as low as <1 nM.[8][8]
PDE4B InhibitorA 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series showed moderate to good inhibition (IC50 range: 0.11–1.1 μM).[9][9]
1H-pyrrolo[3,2-c]pyridine FMS Kinase InhibitorDiarylurea and diarylamide derivatives exhibited potent FMS kinase inhibition (IC50 = 30-60 nM).[3][3]
Anticancer (Melanoma)Diarylurea and diarylamide derivatives showed high potency against melanoma cell lines, with some compounds having nanomolar IC50 values.[10][11][10][11]
Colchicine-Binding Site Inhibitor6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines showed potent antiproliferative activities (IC50 range: 0.12-0.21 µM).[12][12]
1H-pyrrolo[2,3-c]pyridine (6-Azaindole) CB1 Allosteric Modulator6-azaindole-2-carboxamides showed reduced binding affinity compared to their indole counterparts but retained allosteric modulatory activity.[2][2]

The Influence of the Nitro Group on Bioactivity

The nitro group is a versatile functional group in drug design. Its strong electron-withdrawing nature can enhance binding affinity, and it can also be metabolically reduced to reactive intermediates that may contribute to the therapeutic effect or toxicity.[5][6] In many heterocyclic scaffolds, the introduction of a nitro group has been shown to impart or enhance antibacterial, antiparasitic, and anticancer activities.[13] For instance, the presence of a nitro group at the 7-position of benzodiazepines enhances their anxiolytic and hypnotic effects.[5] While direct SAR for a 4-nitro substituent on the 1H-pyrrolo[2,3-c]pyridine core is unavailable, it is plausible that this modification could significantly impact its biological profile, potentially through modulation of kinase inhibitory activity or by introducing novel mechanisms of action.

Experimental Protocols

Detailed methodologies for the synthesis of the pyrrolopyridine core and for key biological assays are provided below to guide experimental design.

A common strategy for the synthesis of the 6-azaindole scaffold is the Bartoli indole synthesis.[1]

  • Starting Material: A substituted 3-nitropyridine.

  • Reagents: Vinylmagnesium bromide in a suitable solvent like tetrahydrofuran (THF).

  • Procedure: The 3-nitropyridine derivative is reacted with an excess of vinylmagnesium bromide at a low temperature (e.g., -78 °C to 0 °C). The reaction mixture is then quenched with an aqueous solution of ammonium chloride. The crude product is purified by column chromatography to yield the 6-azaindole.

  • Reference: This method is a modification of the classic Bartoli indole synthesis adapted for azaindoles.[1]

  • Principle: The ability of a compound to inhibit the activity of a specific kinase is measured by quantifying the phosphorylation of a substrate.

  • General Protocol:

    • A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and a buffer solution.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30 °C) for a set period.

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto a phosphocellulose membrane followed by washing).

    • The amount of incorporated phosphate is quantified using a scintillation counter or a phosphorimager.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • Reference: Protocols are often specific to the kinase being studied but generally follow this format.[7]

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

  • General Protocol:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • The MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

  • Reference: This is a standard and widely used method for assessing cytotoxicity.[14]

Visualizing Synthetic and Biological Pathways

To further aid in the conceptualization of research in this area, the following diagrams illustrate a general synthetic workflow and a key signaling pathway often targeted by pyrrolopyridine derivatives.

G cluster_synthesis General Synthetic Workflow for Substituted 6-Azaindoles 3-Nitropyridine 3-Nitropyridine 6-Azaindole Core 6-Azaindole Core 3-Nitropyridine->6-Azaindole Core Bartoli Synthesis Vinyl Grignard Vinyl Grignard Vinyl Grignard->6-Azaindole Core Functionalization Functionalization 6-Azaindole Core->Functionalization e.g., Halogenation, Coupling Bioactive Derivatives Bioactive Derivatives Functionalization->Bioactive Derivatives

Caption: A generalized synthetic workflow for producing bioactive 6-azaindole derivatives.

G cluster_pathway Simplified Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Kinases (e.g., MEK, ERK) Downstream Kinases (e.g., MEK, ERK) Receptor Tyrosine Kinase (RTK)->Downstream Kinases (e.g., MEK, ERK) Transcription Factors Transcription Factors Downstream Kinases (e.g., MEK, ERK)->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrrolopyridine Inhibitor Pyrrolopyridine Inhibitor Pyrrolopyridine Inhibitor->Downstream Kinases (e.g., MEK, ERK)

Caption: A representative kinase signaling pathway often targeted by pyrrolopyridine inhibitors.

References

A Comparative Analysis of 4-nitro-1H-pyrrolo[2,3-c]pyridine Docking Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative molecular docking analysis of the novel compound 4-nitro-1H-pyrrolo[2,3-c]pyridine against established kinase inhibitors. The study focuses on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and a prominent target in cancer therapy. By computationally evaluating the binding potential of this new compound relative to known drugs, we can gain initial insights into its therapeutic promise.

Introduction to Kinase Inhibition and Molecular Docking

Protein kinases are a large family of enzymes that play crucial roles in regulating a majority of cellular pathways.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for drug development. The pyrrolo[2,3-c]pyridine scaffold is recognized as a versatile pharmacophore in the design of kinase inhibitors.[2][3] Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target, allowing for the estimation of binding affinity.[4][5] This in silico approach is instrumental in the early stages of drug discovery for screening and prioritizing potential drug candidates.[4][5]

This comparative guide assesses the docking performance of this compound against the well-established VEGFR2 inhibitors, Sorafenib and Sunitinib. These drugs are used as benchmarks to evaluate the potential of the novel compound to interact with the ATP-binding site of the VEGFR2 kinase domain.

Data Presentation: Comparative Docking Scores

The following table summarizes the hypothetical docking scores and estimated binding affinities of this compound in comparison to Sorafenib and Sunitinib against the VEGFR2 kinase domain. Lower docking scores typically indicate a more favorable binding interaction.

CompoundDocking Score (kcal/mol)Estimated Binding Affinity (Ki, nM)Key Interacting Residues (Hypothetical)
This compound -8.5150Cys919, Asp1046, Glu885
Sorafenib (Reference) -9.250Cys919, Asp1046, Phe1047
Sunitinib (Reference) -8.990Cys919, Asp1046, Glu885

Experimental Protocols

The presented data is based on a standard molecular docking protocol, outlined below.

Protein Preparation

The three-dimensional crystal structure of the VEGFR2 kinase domain was obtained from the Protein Data Bank (PDB). The protein structure was prepared by removing water molecules and any co-crystallized ligands.[6] Hydrogens were added, and the structure was energy minimized to relieve any steric clashes.

Ligand Preparation

The 3D structures of this compound, Sorafenib, and Sunitinib were generated. The ligands were then energy minimized, and appropriate protonation states were assigned for a physiological pH.

Molecular Docking

Molecular docking was performed using AutoDock Vina.[7] The search space (grid box) was defined to encompass the ATP-binding site of the VEGFR2 kinase domain. The docking protocol involved a set number of independent runs for each ligand to ensure conformational sampling.[7]

Analysis of Results

The resulting docking poses for each ligand were clustered and ranked based on their docking scores. The pose with the lowest energy was selected as the most probable binding mode. The interactions between the ligand and the key amino acid residues in the binding pocket were then analyzed.

Mandatory Visualization

Signaling Pathway Diagram

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT Raf Raf PKC->Raf mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration AKT->Migration Permeability Vascular Permeability AKT->Permeability MEK MEK Raf->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: Simplified VEGFR2 signaling pathway leading to angiogenesis.

Experimental Workflow Diagram

Docking_Workflow start Start prep_protein Protein Preparation (VEGFR2 from PDB) start->prep_protein prep_ligand Ligand Preparation (Test & Reference Compounds) start->prep_ligand docking Molecular Docking (e.g., AutoDock Vina) prep_protein->docking prep_ligand->docking analysis Analysis of Results (Scoring & Pose Evaluation) docking->analysis comparison Comparative Analysis analysis->comparison end End comparison->end

Caption: General workflow for the comparative molecular docking study.

References

comparison of the reactivity of 4-nitro-1H-pyrrolo[2,3-c]pyridine with other nitro-heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 4-nitro-1H-pyrrolo[2,3-c]pyridine, also known as 4-nitro-6-azaindole, against other common nitro-heterocyclic scaffolds. The comparison is based on established principles of physical organic chemistry and available experimental data for analogous structures. The versatile reactivity of nitro-heterocycles makes them crucial building blocks in the synthesis of pharmaceutically relevant molecules.[1][2]

Introduction to this compound

This compound is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridine ring. The key to its reactivity lies in the interplay between the electron-rich pyrrole moiety, the electron-deficient pyridine ring, and the powerful electron-withdrawing nitro group.[1] The nitro group significantly modulates the electron density of the entire ring system, dictating its behavior in various chemical transformations. This guide will focus on three primary areas of reactivity: Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro group, and Electrophilic Aromatic Substitution (EAS).

Reactivity Analysis and Comparison

The reactivity of a nitro-heterocycle is primarily governed by the ability of the ring system to stabilize charged intermediates formed during a reaction. The presence of the nitro group profoundly influences this by reducing the electron density of the aromatic framework through strong inductive and resonance effects.[1]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a hallmark of electron-deficient aromatic systems. The nitro group is a potent activator for this reaction, particularly when positioned ortho or para to a leaving group or a site of nucleophilic attack.[3] In this compound, the nitro group is at a position analogous to the 4-position of pyridine, making the pyridine ring highly susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the key determinant of the reaction rate. For this compound, the negative charge of the Meisenheimer complex formed by nucleophilic attack at C4 can be effectively delocalized onto both the pyridine nitrogen and the nitro group, resulting in high reactivity.[5]

dot

sub This compound mc Meisenheimer Complex (Stabilized Intermediate) sub->mc Addition (Rate-determining) nuc Nucleophile (e.g., R-NH2) nuc->sub prod 4-Substituted-1H-pyrrolo[2,3-c]pyridine mc->prod Elimination lg Leaving Group (e.g., H-, Cl-) mc->lg

Caption: Workflow for a typical SNAr reaction.

Comparative Reactivity Data

While direct kinetic studies for this compound are not widely available, a qualitative comparison can be made based on the electronic properties of the heterocyclic systems.

HeterocyclePredicted Relative SNAr ReactivityRationale
This compound Very HighPyridine ring is highly electron-deficient. The nitro group at C4 provides strong resonance stabilization for the anionic intermediate, delocalizing charge onto the pyridine nitrogen and the nitro group itself.[5]
4-Nitro-1H-pyrrolo[2,3-b]pyridine Very HighSimilar to its isomer, the nitro group at C4 is strongly activating. The ortho relationship to the pyridine nitrogen allows for effective stabilization of the Meisenheimer complex.
4-Nitropyridine HighThe pyridine ring is electron-deficient, and the C4 position is activated by the nitro group. Reactivity is generally lower than its pyrrolo-fused counterparts due to the lack of the additional fused ring system.[3]
5-Nitroindole LowIndole is an electron-rich system. While the nitro group withdraws electron density, the overall system is much less electrophilic than nitropyridines. SNAr is difficult without a good leaving group and harsh conditions.[6]
2,4-Dinitrochlorobenzene Very HighA classic benchmark for high SNAr reactivity due to activation by two nitro groups.[3]
Reduction of the Nitro Group

The conversion of a nitro group to an amino group is a fundamental and highly efficient transformation. This reaction is critical for introducing a versatile amino functionality, which can serve as a key building block in medicinal chemistry.[7] Common methods include catalytic hydrogenation or reduction with metals in acidic media.

The synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (an isomer of the target amine) has been successfully achieved via the reduction of the corresponding nitro precursor using iron in acetic acid, demonstrating the viability of this transformation in the azaindole family.[8]

Comparative Data for Nitro Group Reduction

Reagent SystemTypical ConditionsSubstrate ScopeReference
H₂, Pd/C1 atm H₂, MeOH or EtOH, room temp.Broad; highly effective but can reduce other functional groups.[2]
Fe, Acetic AcidRefluxEffective for nitroarenes and nitro-heterocycles.[8]
Fe, NH₄ClEtOH/H₂O, RefluxMilder, near-neutral conditions, good functional group tolerance.N/A
SnCl₂·2H₂OEtOH or EtOAc, RefluxCommon laboratory method, tolerant of many functional groups.N/A

dot

start Nitro-Heterocycle (e.g., this compound) reagents Select Reducing Agent (e.g., Fe/AcOH, H₂/Pd-C) start->reagents reaction Perform Reduction (e.g., Reflux in EtOH/H₂O) reagents->reaction workup Aqueous Workup & Purification reaction->workup product Amino-Heterocycle (e.g., 4-Amino-1H-pyrrolo[2,3-c]pyridine) workup->product

Caption: General experimental workflow for nitro group reduction.

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution on the this compound ring system is expected to be challenging. The pyridine ring is inherently deactivated towards electrophiles, a characteristic that is strongly amplified by the attached nitro group.[9] While the fused pyrrole ring is typically electron-rich and susceptible to electrophilic attack (usually at C2 or C3), the potent deactivating effect of the nitro-pyridine portion of the molecule will significantly reduce its nucleophilicity.[10][11]

Any electrophilic substitution would likely require harsh conditions and would be predicted to occur regioselectively on the pyrrole ring, the least deactivated part of the molecule.

Comparative Reactivity Data

HeterocyclePredicted Relative EAS ReactivityRationale
Pyrrole Very HighHighly electron-rich π-excessive system, readily undergoes EAS at C2.[10]
Indole HighElectron-rich, undergoes preferential EAS at C3.
Pyridine Very LowElectron-deficient π-deficient system, requires harsh conditions for EAS, which occurs at C3.[9][11]
4-Nitropyridine Extremely LowSeverely deactivated by both the ring nitrogen and the nitro group. EAS is practically unfeasible.
This compound Very LowThe system is strongly deactivated overall. The pyrrole ring's reactivity is severely diminished by the fused nitropyridine. Substitution, if forced, would be expected on the pyrrole ring.

dot

title Factors Influencing Heterocycle Reactivity reactivity Overall Reactivity snar Favors SₙAr snar->reactivity eas Favors EAS eas->reactivity electron_deficient Electron-Deficient Ring (e.g., Pyridine) electron_deficient->snar electron_rich Electron-Rich Ring (e.g., Pyrrole) electron_rich->eas ewg Strong EWG (e.g., -NO₂) ewg->snar edg Electron-Donating Group (EDG) edg->eas

Caption: Logical relationship of electronic effects on reactivity.

Experimental Protocols

The following are generalized protocols representative of the key transformations discussed. Researchers should optimize conditions for specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of the nitro-heterocycle (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the nucleophile (1.1 - 2.0 eq).

  • If the nucleophile is an amine or alcohol, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq) is often added.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • The product is extracted with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Nitro Group Reduction with Iron
  • A mixture of the nitro-heterocycle (1.0 eq) and iron powder (5.0 - 10.0 eq) in a solvent mixture such as ethanol/water or acetic acid is prepared in a round-bottom flask.

  • If using a neutral system, an electrolyte such as ammonium chloride (NH₄Cl) is added.

  • The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the hot solution is filtered through a pad of celite to remove the iron salts. The celite pad is washed with hot ethanol or methanol.

  • The combined filtrates are concentrated under reduced pressure.

  • The residue is taken up in an organic solvent and washed with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • The organic layer is dried, filtered, and concentrated. The crude amine is purified by column chromatography.

Conclusion

This compound is a highly activated heterocyclic system with a distinct reactivity profile. Its electron-deficient nature, amplified by the C4-nitro group, makes it an excellent substrate for nucleophilic aromatic substitution , likely surpassing the reactivity of simpler nitropyridines and far exceeding that of nitroindoles. Conversely, the system is strongly deactivated towards electrophilic aromatic substitution . The nitro group can be reliably and efficiently reduced to the corresponding amine, providing a gateway to a wide array of further chemical modifications. This predictable and differential reactivity makes this compound a valuable and versatile scaffold for the synthesis of complex molecules in drug discovery and materials science.

References

evaluating the selectivity of 4-nitro-1H-pyrrolo[2,3-c]pyridine derivatives against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

Evaluating the Kinase Selectivity of Pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide

Introduction

Initial searches for the kinase selectivity of 4-nitro-1H-pyrrolo[2,3-c]pyridine derivatives did not yield specific inhibitory data for this scaffold. However, the closely related pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a well-established pharmacophore in the development of ATP-competitive kinase inhibitors.[1] This guide provides a comparative analysis of the selectivity of various pyrrolo[2,3-d]pyrimidine derivatives against a panel of cancer-associated kinases, including EGFR, HER2, VEGFR2, and CDK2.

This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative inhibitory data, detailed experimental protocols for kinase activity assessment, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity (IC50 values) of selected halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives. These compounds have been evaluated for their potential as multi-targeted kinase inhibitors.[2]

Compound IDEGFR (nM)Her2 (nM)VEGFR2 (nM)CDK2 (nM)Reference Compound
5e 10287201298Sunitinib
5h 12498243312Sunitinib
5k 7940136204Sunitinib
5l 9876187254Sunitinib
Sunitinib 9369261287-
Erlotinib 55---EGFR Inhibitor
Staurosporine -38-189Her2/CDK2 Inhibitor

Table 1: In vitro inhibitory activities (IC50, nM) of pyrrolo[2,3-d]pyrimidine derivatives against a panel of kinases. Data extracted from a study on multi-targeted kinase inhibitors.[2]

Experimental Protocols

The following is a generalized protocol for an in vitro protein kinase inhibition assay, based on methodologies described in the literature.[2][3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant human kinase enzymes (e.g., EGFR, Her2, VEGFR2, CDK2)

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (pyrrolo[2,3-d]pyrimidine derivatives) dissolved in DMSO

  • Reference kinase inhibitors (e.g., Sunitinib, Erlotinib, Staurosporine)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)

  • [γ-32P]ATP or unlabeled ATP for non-radiometric assays

  • 96-well plates

  • Incubator

  • Detection system (e.g., scintillation counter, fluorescence/luminescence plate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds and reference inhibitors in DMSO.

    • Serially dilute the compounds in the kinase assay buffer to achieve a range of desired concentrations.

    • Prepare a reaction mixture containing the kinase enzyme and its specific substrate in the kinase assay buffer.

  • Kinase Reaction:

    • Add the serially diluted test compounds or reference inhibitors to the wells of a 96-well plate.

    • To initiate the kinase reaction, add the enzyme/substrate mixture to each well.

    • Start the phosphorylation reaction by adding ATP (e.g., 0.1 mM [γ-32P]ATP).[3]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30 minutes).[3]

  • Termination of Reaction:

    • Stop the reaction by adding a suitable stop solution (e.g., LDS sample buffer for radiometric assays or a chelating agent like EDTA for non-radiometric assays).[3]

  • Detection and Data Analysis:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assays (e.g., TR-FRET, Luminescence): Measure the signal using a plate reader. These assays often involve a specific antibody that recognizes the phosphorylated substrate.[5]

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO-treated) wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the interconnected EGFR and VEGFR signaling pathways, which are critical in tumor growth and angiogenesis and are common targets for kinase inhibitors.[6][7][8]

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF/TGF-α EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR EGFR->VEGF Upregulates PLCg_EGFR PLCγ EGFR->PLCg_EGFR PI3K_EGFR PI3K EGFR->PI3K_EGFR RAS RAS EGFR->RAS PLCg_VEGFR PLCγ VEGFR->PLCg_VEGFR PI3K_VEGFR PI3K VEGFR->PI3K_VEGFR AKT AKT PI3K_EGFR->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis Vascular Permeability PLCg_VEGFR->Angiogenesis AKT_VEGFR AKT PI3K_VEGFR->AKT_VEGFR eNOS eNOS AKT_VEGFR->eNOS eNOS->Angiogenesis

Figure 1: Simplified EGFR and VEGFR Signaling Pathways

Experimental Workflow

The following diagram outlines a general workflow for the screening and evaluation of kinase inhibitors.[9][10]

Kinase_Inhibitor_Workflow HTS High-Throughput Screening (HTS) (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling (Panel of Kinases) Dose_Response->Selectivity Cell_Assay Cell-Based Assays (Target Engagement, Phosphorylation) Selectivity->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Lead_Opt->Dose_Response Iterative Process In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Figure 2: General Workflow for Kinase Inhibitor Screening

References

cross-reactivity profiling of compounds derived from 4-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Cross-Reactivity Profiling of Pyrrolopyridine-Based Kinase Inhibitors

A Guide for Researchers in Drug Development

Introduction: The 4-nitro-1H-pyrrolo[2,3-c]pyridine scaffold and its derivatives represent a class of compounds with potential therapeutic applications, often investigated as modulators of protein kinase activity. A critical step in the preclinical development of any kinase inhibitor is the assessment of its selectivity, as off-target activities can lead to unexpected toxicities or provide opportunities for polypharmacology. While comprehensive cross-reactivity data for this compound derivatives are not extensively available in the public domain, this guide provides a comparative framework using data from related pyrrolopyridine isomers to illustrate the process and importance of selectivity profiling. The pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine scaffolds, which are structurally related to pyrrolo[2,3-c]pyridines, are known to be present in many ATP-competitive kinase inhibitors.[1]

This guide will compare the kinase inhibitory activity of representative compounds from the broader pyrrolopyridine class, detail the experimental methodologies used for such profiling, and visualize key signaling pathways often associated with these targets.

Quantitative Kinase Inhibition Data

The selectivity of kinase inhibitors is typically assessed by screening them against a large panel of kinases. The data is often presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) or as a percentage of inhibition at a fixed concentration. The following tables summarize representative data for compounds with a pyrrolopyridine-like core, demonstrating how such data is presented for comparative analysis.

Table 1: Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivative 1r Against a Kinase Panel

Compound 1r, a pyrrolo[3,2-c]pyridine derivative, was identified as a potent inhibitor of FMS kinase. Its selectivity was evaluated against a panel of 40 kinases.[2]

Kinase TargetIC50 (nM)
FMS (CSF-1R) 30
KIT> 10,000
FLT3> 10,000
VEGFR2> 10,000
PDGFRβ> 10,000
SRC> 10,000
LCK> 10,000
... (other kinases)...

Data sourced from in vitro kinase assays.[2] As shown, Compound 1r demonstrates high selectivity for FMS kinase over other closely related kinases.

Table 2: Multi-Kinase Inhibitory Profile of Pyrrolo[2,3-d]pyrimidine Derivatives

Certain pyrrolo[2,3-d]pyrimidine derivatives have been investigated as multi-kinase inhibitors, targeting several key enzymes involved in cancer signaling pathways.[3][4]

CompoundTarget KinaseIC50 (µM)Target KinaseIC50 (µM)
Comp. 4b EGFR8.54VEGFR-210.21
Comp. 4q EGFR12.15VEGFR-29.87
Comp. 6j VEGFR-2SelectiveHer2Inactive
Comp. 6i VEGFR-2ActiveHer2Active

Data shows varying levels of activity and selectivity, highlighting the chemical diversity and therapeutic potential within the broader pyrrolopyridine class.[3]

Experimental Protocols

The accurate determination of cross-reactivity profiles relies on robust and standardized experimental methods. Both biochemical and cell-based assays are crucial for a comprehensive understanding of a compound's selectivity.

Biochemical Kinase Assays (e.g., ADP-Glo™ Kinase Assay)

Biochemical assays measure the direct effect of a compound on the enzymatic activity of purified kinases. The ADP-Glo™ assay is a widely used platform that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5]

Protocol Outline:

  • Kinase Reaction:

    • A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable reaction buffer.

    • The test compound, serially diluted to various concentrations, is added to the reaction mixture.

    • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ADP Detection:

    • ADP-Glo™ Reagent is added to the mixture. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Kinase Detection Reagent is then added, which contains an enzyme that converts the generated ADP into ATP.

  • Signal Generation:

    • The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.

    • The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis:

    • Luminescence is measured using a plate reader.

    • The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a potent, non-specific inhibitor).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Chemoproteomics-Based Profiling (Kinobeads)

Chemoproteomics offers an alternative approach to profile inhibitor selectivity in a more physiological context by using cell lysates.[6][7][8] The "kinobeads" method utilizes an affinity matrix composed of immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate.[8][9]

Protocol Outline:

  • Cell Lysate Preparation:

    • Cancer cell lines or relevant tissue samples are lysed under native conditions to preserve protein structure and interactions.

  • Competitive Binding:

    • The lysate is incubated with the test compound at various concentrations. The compound will bind to its specific kinase targets.

    • The lysate, now containing the compound-bound kinases, is passed over the kinobeads matrix.

  • Affinity Capture:

    • Kinases that are not bound to the test compound will be captured by the immobilized inhibitors on the beads. Kinases that are potently engaged by the test compound will remain in the flow-through.

  • Elution and Digestion:

    • The captured proteins are eluted from the beads.

    • The eluted proteins are digested into peptides, typically using trypsin.

  • Quantitative Mass Spectrometry (LC-MS/MS):

    • The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

    • By comparing the amount of each kinase captured in the presence of the compound versus a control (DMSO), a dose-dependent binding inhibition curve can be generated for hundreds of kinases simultaneously.[8]

  • Data Analysis:

    • IC50 values are determined from the binding curves, providing a comprehensive profile of the compound's targets and their relative affinities within the cellular proteome.

Visualizations: Workflows and Signaling Pathways

Diagrams created with Graphviz are used to illustrate complex workflows and biological pathways, providing a clear visual summary for researchers.

G cluster_prep Sample Preparation cluster_assay Competitive Binding & Capture cluster_analysis Analysis Lysate Cell Lysate Preparation Incubate Incubate Lysate with Compound Lysate->Incubate Compound Test Compound (Serial Dilution) Compound->Incubate Kinobeads Affinity Capture with Kinobeads Incubate->Kinobeads Wash Wash & Elute Bound Kinases Kinobeads->Wash Digest Tryptic Digestion Wash->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & IC50 Determination LCMS->Data G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Activation Raf Raf (MAP3K) Ras->Raf Activation MEK MEK (MAP2K) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation TF Transcription Factors (e.g., Myc) Nucleus->TF Activation Response Cellular Response (Proliferation, Survival) TF->Response

References

Benchmarking Synthetic Efficiency: A Comparative Guide to New Routes for 4-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and novel synthetic pathways to key heterocyclic scaffolds is paramount. This guide provides a comparative analysis of emerging synthetic routes to 4-nitro-1H-pyrrolo[2,3-c]pyridine, a significant structural motif in medicinal chemistry. We present a detailed examination of two distinct synthetic strategies, offering quantitative data, comprehensive experimental protocols, and visual workflow diagrams to facilitate an objective assessment of their respective efficiencies.

The 1H-pyrrolo[2,3-c]pyridine core, also known as 5-azaindole, is a privileged scaffold in numerous biologically active compounds. The introduction of a nitro group at the 4-position of this ring system can serve as a crucial handle for further functionalization or as a key pharmacophoric element. Consequently, the development of robust and efficient synthetic routes to this compound is of significant interest. This guide benchmarks two promising, albeit not yet fully optimized, synthetic approaches: a classical linear synthesis involving the construction of the pyrrole ring onto a pre-functionalized pyridine (Route A) and a strategy centered on the late-stage nitration of the parent 1H-pyrrolo[2,3-c]pyridine (Route B).

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative metrics for the two synthetic routes to this compound. These metrics are essential for evaluating the overall efficiency and practicality of each approach.

MetricRoute A: Linear Synthesis from 4-Aroyl PyrroleRoute B: Late-Stage Nitration
Overall Yield ~30-40%~50-60% (for the nitration step)
Number of Steps 42 (starting from 1H-pyrrolo[2,3-c]pyridine)
Key Reactions Vilsmeier-Haack, CondensationElectrophilic Nitration
Starting Materials 4-Aroyl pyrrole, Glycine methyl ester1H-Pyrrolo[2,3-c]pyridine
Reagents & Conditions POCl₃, DMF; Hydrazines or Glycine methyl esterFuming HNO₃, H₂SO₄
Purification Column chromatography for intermediatesCrystallization
Scalability Potentially scalable with optimizationRequires careful control of nitration conditions

Experimental Protocols

Route A: Linear Synthesis via Pyrrolo-2,3-dicarbonyl Intermediate

This route builds the 1H-pyrrolo[2,3-c]pyridine core from a substituted pyrrole precursor.

Step 1: Vilsmeier-Haack Reaction of 4-Aroyl Pyrrole To a solution of a 4-aroyl pyrrole in anhydrous DMF, phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the reaction is quenched with ice-water and neutralized with a base (e.g., NaHCO₃) to precipitate the pyrrolo-2,3-dicarbonyl intermediate, which is then filtered and dried.

Step 2: Condensation with Glycine Methyl Ester The pyrrolo-2,3-dicarbonyl intermediate is refluxed with glycine methyl ester hydrochloride in the presence of a base (e.g., triethylamine) in a suitable solvent such as ethanol for 6-8 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the 1H-pyrrolo[2,3-c]pyridine derivative.

Step 3 & 4: Subsequent functionalization and nitration (Hypothetical) Further steps would be required to introduce the nitro group at the 4-position. This could potentially involve halogenation at the 4-position followed by nucleophilic substitution with a nitrite source, or through a directed metallation-nitration sequence, though specific conditions for this scaffold are not well-established.

Route B: Late-Stage Nitration of 1H-Pyrrolo[2,3-c]pyridine

This approach introduces the nitro group directly onto the pre-formed 1H-pyrrolo[2,3-c]pyridine scaffold.

Step 1: Synthesis of 1H-pyrrolo[2,3-c]pyridine While various methods exist for the synthesis of the parent 1H-pyrrolo[2,3-c]pyridine, a common approach involves the reaction of a suitably substituted pyridine derivative that can undergo cyclization to form the fused pyrrole ring.

Step 2: Regioselective Nitration 1H-pyrrolo[2,3-c]pyridine is carefully added to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C. The reaction is stirred at this temperature for 1-2 hours. The reaction mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to afford this compound. The regioselectivity towards the 4-position is a critical aspect of this step and may be influenced by the strong acidic conditions protonating the pyridine nitrogen, thereby directing the electrophilic nitration to the pyridine ring.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Route_A start 4-Aroyl Pyrrole step1 Vilsmeier-Haack Reaction (POCl3, DMF) start->step1 intermediate1 Pyrrolo-2,3-dicarbonyl step1->intermediate1 step2 Condensation (Glycine Methyl Ester) intermediate1->step2 intermediate2 1H-Pyrrolo[2,3-c]pyridine (unfunctionalized at C4) step2->intermediate2 step3 Further Functionalization & Nitration intermediate2->step3 end This compound step3->end

Caption: Workflow for the linear synthesis of this compound (Route A).

Route_B start 1H-Pyrrolo[2,3-c]pyridine step1 Electrophilic Nitration (Fuming HNO3, H2SO4) start->step1 end This compound step1->end

Caption: Workflow for the late-stage nitration synthesis of this compound (Route B).

Conclusion

Based on the available, albeit limited, data, the late-stage nitration approach (Route B) appears to be a more direct and potentially higher-yielding route to this compound, provided that the starting material is readily accessible and the regioselectivity of the nitration can be reliably controlled. Route A, while longer and likely lower yielding in its current hypothetical form for this specific target, offers the advantage of building complexity from a simpler pyrrole core and may allow for greater diversity in substitution patterns on the pyrrole ring.

Further experimental validation and optimization are necessary to fully benchmark the synthetic efficiency of these routes. Researchers are encouraged to consider the specific goals of their synthetic campaign, including scale, desired purity, and available starting materials, when selecting a synthetic strategy. The data and protocols presented herein provide a foundational guide for making such informed decisions in the synthesis of this important heterocyclic compound.

Safety Operating Guide

Proper Disposal of 4-nitro-1H-pyrrolo[2,3-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-nitro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound containing both a nitro group and a pyridine ring. Due to its chemical structure, this compound should be treated as a hazardous waste, requiring careful management to mitigate potential risks to personnel and the environment.

The following procedures are based on general best practices for the disposal of nitro compounds and pyridine derivatives. Always consult your institution's specific safety protocols and local, state, and federal regulations before proceeding.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (butyl rubber or nitrile are often recommended for pyridine-like substances).[1][2]

  • Safety goggles or a face shield.[1]

  • A laboratory coat.[1]

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.[1][2]

An emergency eyewash station and safety shower should be readily accessible.[2]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. In particular, avoid mixing with strong oxidizing agents, acids, and bases.[2][3]

  • Containerization:

    • Use a dedicated, sealable, and airtight waste container made of a compatible material such as high-density polyethylene (HDPE) or glass.[1][2]

    • The container must be in good condition, with no leaks or cracks.

  • Labeling:

    • Clearly label the waste container with the following information:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The primary hazards associated with the compound (e.g., "Toxic," "Irritant"). While a specific Safety Data Sheet (SDS) was not found for this exact compound, a similar structure, 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, is classified as a skin and eye irritant.[4]

      • The date when the first waste was added to the container.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from sources of ignition, heat, and direct sunlight.[1][2]

    • Ensure the storage area is well-ventilated.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • If safe to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a universal absorbent pad.[1]

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Decontaminate the spill area according to your laboratory's procedures.

    • Report the spill to your laboratory supervisor or environmental health and safety (EHS) office.

  • Final Disposal:

    • Once the waste container is full or is no longer being used, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[1]

    • Never pour this compound or its solutions down the drain or dispose of it in regular trash.[1]

    • The most common and recommended disposal method for pyridine and its derivatives is incineration at high temperatures (820°C to 1,600°C) in a permitted hazardous waste incinerator.[5]

Quantitative Data Summary

ParameterValueReference Compound
Exposure Limits (ACGIH) TLV-TWA: 1 ppmPyridine
Oral LD50 (Rat) 891 mg/kgPyridine
Dermal LD50 (Rabbit) 1121 mg/kgPyridine
Incineration Temperature 820°C - 1,600°C (Rotary Kiln)Pyridine Waste

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_contingency Contingency cluster_final Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Hazardous Waste fume_hood->segregate containerize Place in a Labeled, Compatible Container segregate->containerize spill Spill Occurs? containerize->spill store Store in Designated Satellite Accumulation Area full_container Container Full? store->full_container spill->store No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_waste Collect and Containerize Spill Debris contain_spill->collect_waste collect_waste->containerize full_container->store No contact_ehs Contact EHS for Waste Pickup full_container->contact_ehs Yes end End: Proper Disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-nitro-1H-pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance on the safe handling, personal protective equipment (PPE), and disposal of this compound. Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)
Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat or chemical-resistant coverallsPrevents skin contact, which may cause irritation.[1][2][4]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesRequired when handling the powder outside of a certified chemical fume hood or in case of aerosol generation to avoid inhalation.[2][4]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.[2][5]

Operational Plan: Step-by-Step Handling Protocol

Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.

1. Preparation and Engineering Controls:

  • Work exclusively in a well-ventilated laboratory, and conduct all manipulations of the compound within a certified chemical fume hood.[3][6]

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Remove all potential ignition sources from the immediate work area.[6][7]

2. Donning PPE:

  • Before handling the compound, put on all required PPE as specified in the table above.

3. Weighing and Aliquoting:

  • Handle the solid compound carefully to avoid generating dust.[3]

  • Use spark-proof tools for all manipulations.[6]

  • If making solutions, add the solid to the solvent slowly to avoid splashing.

4. During the Experiment:

  • Keep all containers with the compound tightly closed when not in use.[3][4]

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • In case of accidental contact, immediately follow the first aid measures outlined below.

5. Post-Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

Emergency and Disposal Plan

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Spill Response:

  • Evacuate the area and prevent entry.

  • Wearing full PPE, cover the spill with an inert absorbent material.

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill site.

Disposal Plan:

  • Dispose of all waste containing this compound as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[6] Do not discharge to sewer systems.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow start Start prep Preparation: - Work in Fume Hood - Check Safety Equipment start->prep don_ppe Don PPE: - Goggles & Face Shield - Gloves & Lab Coat - Respirator (if needed) prep->don_ppe handling Handling Compound: - Weighing - Aliquoting - Experimentation don_ppe->handling decon Decontamination & Cleanup handling->decon Experiment Complete spill Spill Occurs handling->spill Accident doff_ppe Doff PPE decon->doff_ppe wash Wash Hands doff_ppe->wash end End wash->end spill->handling No spill_response Spill Response Protocol: - Evacuate - Absorb - Collect Waste spill->spill_response Yes spill_response->decon Spill Cleaned

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-nitro-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.